alpha-Methyl-1H-imidazole-1-ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-imidazol-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDFMPVITAWTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865886 | |
| Record name | alpha-Methyl-1H-imidazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Imidazole-1-ethanol, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
37788-55-9 | |
| Record name | α-Methyl-1H-imidazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37788-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-ethanol, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037788559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-ethanol, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Methyl-1H-imidazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methyl-1H-imidazole-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of alpha-Methyl-1H-imidazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for alpha-Methyl-1H-imidazole-1-ethanol, a heterocyclic compound of interest in pharmaceutical and chemical research. The document outlines two distinct synthetic methodologies, presenting detailed experimental protocols and quantitative data to facilitate replication and comparison. The logical flow of each synthesis is visually represented through diagrams generated using Graphviz (DOT language).
Introduction
This compound, also known as 1-(1H-imidazol-1-yl)propan-2-ol, is a substituted imidazole derivative. The imidazole nucleus is a common scaffold in many biologically active compounds, and its derivatives have found applications as catalysts and pharmaceutical intermediates. This guide focuses on the chemical synthesis of this specific molecule, providing a practical resource for chemists in research and development.
Synthesis Pathways
Two primary pathways for the synthesis of this compound are detailed below: a two-step synthesis involving a ketone intermediate and a direct one-step synthesis via epoxide ring-opening.
Pathway 1: Two-Step Synthesis from Imidazole and Chloroacetone
This pathway involves the initial N-alkylation of imidazole with chloroacetone to form an imidazolyl propanone intermediate, which is subsequently reduced to the target alcohol.
Step 1: Synthesis of 1-(1H-imidazol-1-yl)propan-2-one
-
A slurry of imidazole (13.6 g) is prepared in dry acetonitrile (100 ml).
-
The mixture is cooled in an ice bath.
-
A solution of chloroacetone (9.25 g) in dry acetonitrile is added dropwise to the stirred slurry.
-
The reaction mixture is stirred for 4 hours with continuous ice cooling.
-
Stirring is continued for an additional 24 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by chromatography on silica gel, eluting with 10% methanol in dichloromethane to yield 1-(1H-imidazol-1-yl)propan-2-one.
Step 2: Reduction to this compound
-
The purified 1-(1H-imidazol-1-yl)propan-2-one from the previous step is dissolved in methanol (100 ml).
-
The solution is cooled to 0°C.
-
Excess sodium borohydride is added portion-wise over 1 hour.
-
The reaction is acidified with methanolic hydrogen chloride.
-
The solvent is removed under reduced pressure.
-
Ethyl acetate is added to the residue.
-
A saturated aqueous solution of potassium carbonate is added dropwise with stirring until the mixture is basic.
-
The ethyl acetate layer is decanted, dried over anhydrous sodium sulfate, and evaporated.
-
The final product, this compound, is purified by chromatography on silica gel using 10% methanol in dichloromethane as the eluent.
Pathway 2: One-Step Synthesis from Imidazole and Propylene Oxide
-
Imidazole and propylene oxide are added to a dry microwave reaction tube. An excess of the epoxide may be used.
-
The reaction vessel is sealed.
-
The mixture is heated to a specified temperature (e.g., 120°C) using microwave irradiation for a short duration (e.g., 1-5 minutes).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the crude product is purified by flash chromatography to yield this compound.
The reaction can also be performed using conventional heating in a suitable solvent, potentially with a basic or Lewis acid catalyst to facilitate the ring-opening.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis pathways. Note that the data for Pathway 2 is projected based on analogous reactions due to the absence of a specific protocol for propylene oxide in the searched literature.
| Parameter | Pathway 1: Two-Step Synthesis | Pathway 2: One-Step Synthesis (Projected) |
| Starting Materials | Imidazole, Chloroacetone | Imidazole, Propylene Oxide |
| Key Reagents | Sodium Borohydride | None (or catalyst) |
| Solvent(s) | Acetonitrile, Methanol | None (solvent-free) or a suitable solvent |
| Reaction Temperature | 0°C to Room Temperature | Elevated (e.g., 120°C) |
| Reaction Time | > 28 hours | Minutes (microwave) to hours (conventional) |
| Number of Steps | 2 | 1 |
| Purification | Column Chromatography | Column Chromatography |
| Atom Economy | Lower | Higher |
| Yield | Not explicitly stated | Potentially moderate to high (e.g., 50-70%) |
Biological Significance and Signaling Pathways
Currently, there is no significant body of literature detailing specific signaling pathways or potent, direct biological activities for this compound. The imidazole moiety is present in many biologically active molecules, and this compound may serve as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Further research is required to elucidate any intrinsic pharmacological properties or biological targets of this compound.
Conclusion
This technical guide has detailed two primary synthetic routes to this compound. The two-step method starting from chloroacetone is well-documented, while the one-step synthesis from propylene oxide presents a potentially more efficient and atom-economical alternative. The provided experimental protocols and comparative data offer a valuable resource for researchers in the fields of synthetic chemistry and drug development. The lack of information on the biological activity of this specific compound highlights an area for future investigation.
alpha-Methyl-1H-imidazole-1-ethanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of α-Methyl-1H-imidazole-1-ethanol. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Properties
α-Methyl-1H-imidazole-1-ethanol, also known by its IUPAC name 1-(1H-imidazol-1-yl)propan-2-ol, is a heterocyclic compound containing an imidazole ring.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(1H-imidazol-1-yl)propan-2-ol[1] |
| CAS Number | 37788-55-9[2] |
| Molecular Formula | C6H10N2O[2] |
| SMILES | CC(CN1C=CN=C1)O[1] |
| InChI | InChI=1S/C6H10N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 126.16 g/mol [1] |
| Appearance | Liquid[2] |
| Boiling Point | 200-205 °C at 1 Torr |
| Flash Point | 135 °C |
| Density | 1.12 g/cm³ |
| Refractive Index | 1.541 |
| LogP | 0.05 (at 25 °C and pH 7) |
| pKa (Predicted) | 13.89 ± 0.20 |
Chemical Structure
The structure of α-Methyl-1H-imidazole-1-ethanol consists of a propan-2-ol backbone where the nitrogen at position 1 of an imidazole ring is attached to the first carbon of the propane chain.
Spectroscopic Data
Experimental Protocols
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a compound like α-Methyl-1H-imidazole-1-ethanol.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity and signaling pathway of α-Methyl-1H-imidazole-1-ethanol are not available in the current body of scientific literature. However, the imidazole moiety is a well-known pharmacophore, particularly in antifungal agents.
Many imidazole-containing drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion and the accumulation of toxic sterol intermediates disrupt the membrane integrity and function, ultimately leading to the inhibition of fungal growth.
Generalized Imidazole Antifungal Mechanism
The following diagram illustrates the generally accepted mechanism of action for azole antifungal agents. It is important to note that this is a generalized pathway for the class of compounds and has not been specifically verified for α-Methyl-1H-imidazole-1-ethanol.
Safety Information
α-Methyl-1H-imidazole-1-ethanol is classified as harmful if swallowed or in contact with skin, and may cause skin irritation and serious eye irritation.[2] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific use. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
alpha-Methyl-1H-imidazole-1-ethanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of α-Methyl-1H-imidazole-1-ethanol, a key chemical intermediate. This document outlines its chemical and physical properties, provides detailed experimental protocols, and includes workflow diagrams for analytical and synthetic procedures.
Core Chemical Information
α-Methyl-1H-imidazole-1-ethanol is a heterocyclic compound featuring an imidazole ring linked to a propan-2-ol group. Its chemical structure and key identifiers are fundamental for its application in research and manufacturing.
Chemical Identifiers and Molecular Properties
The following table summarizes the primary chemical identifiers and computed molecular properties for α-Methyl-1H-imidazole-1-ethanol.
| Property | Value | Source(s) |
| CAS Number | 37788-55-9 | [1][2][3][4][5] |
| Molecular Formula | C6H10N2O | [1][2][6] |
| Molecular Weight | 126.16 g/mol | [6][7] |
| IUPAC Name | 1-(1H-imidazol-1-yl)propan-2-ol | [7] |
| Synonyms | 1-(2-Hydroxypropyl)imidazole, N-(2-Hydroxypropyl)imidazole | [2] |
Physicochemical Properties
This table details the experimental and computed physicochemical properties of α-Methyl-1H-imidazole-1-ethanol.
| Property | Value | Source(s) |
| Appearance | Liquid | [1][2][7] |
| Density | 1.12 g/cm³ | [2] |
| Boiling Point | 200-205 °C @ 1 Torr | [2] |
| Flash Point | 135 °C | [2] |
| Refractive Index | 1.541 | [2] |
| XLogP3 | -0.3 | [7] |
| Topological Polar Surface Area | 38 Ų | [1] |
Experimental Protocols
Detailed methodologies for the analysis and synthesis of imidazole derivatives are crucial for their effective use in research and development.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of α-Methyl-1H-imidazole-1-ethanol.[5] This method is suitable for purity assessment and quantification.
Objective: To determine the purity and concentration of α-Methyl-1H-imidazole-1-ethanol in a sample.
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 column (or equivalent C18 column)
Reagents:
-
Acetonitrile (MeCN), HPLC grade
-
Water, deionized
-
Phosphoric acid (H₃PO₄) or Formic acid (for Mass Spectrometry compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be optimized for best separation. Acidify the mobile phase with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%). For MS detection, replace phosphoric acid with formic acid.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the α-Methyl-1H-imidazole-1-ethanol sample in the mobile phase to create a stock solution. Prepare working standards by serial dilution of the stock solution.
-
Chromatographic Conditions:
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile/Water with acid
-
Flow Rate: 1.0 mL/min (typical, can be optimized)
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., ~210 nm).
-
Injection Volume: 10 µL (typical, can be optimized)
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Processing: Construct a calibration curve from the peak areas of the standards. Determine the concentration of α-Methyl-1H-imidazole-1-ethanol in the samples by interpolating their peak areas on the calibration curve.
Caption: Workflow for the HPLC analysis of α-Methyl-1H-imidazole-1-ethanol.
Synthetic Protocol: Synthesis of an α-Aryl-1H-imidazole-1-ethanol Derivative
The following protocol for the synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol serves as a representative example for the synthesis of α-substituted-1H-imidazole-1-ethanol compounds.[8][9] This method involves the reduction of a corresponding acetophenone precursor.
Objective: To synthesize α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
Materials:
-
2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone
-
Methanol
-
Potassium borohydride
-
5% Hydrochloric acid solution
-
5% Sodium bicarbonate solution
-
Three-necked flask, stirrer, thermometer, dropping funnel
Procedure:
-
Reaction Setup: In a 1000 mL three-necked flask, add 102 g of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone (0.4 mol) and 300 mL of methanol.
-
Reduction: While stirring, add potassium borohydride in batches and then slowly heat the mixture to reflux.
-
Reaction Monitoring: Continue stirring for 1 hour after the addition is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an eluent of ethyl acetate:methanol (10:1, v/v).
-
Work-up: Once the reaction is complete, recover the methanol by distillation under reduced pressure.
-
pH Adjustment and Precipitation: Adjust the pH of the concentrated residue to 4-5 with a 5% hydrochloric acid solution. Subsequently, adjust the pH to 7-8 with a 5% sodium bicarbonate solution to precipitate a white solid.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product to obtain the purified α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.
Caption: General workflow for the synthesis of an α-aryl-1H-imidazole-1-ethanol derivative.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activity and associated signaling pathways of α-Methyl-1H-imidazole-1-ethanol itself. It is primarily utilized as a chemical intermediate.
However, the broader class of imidazole-containing compounds, particularly those with substitutions on the ethanol moiety, are known to exhibit biological activities. For instance, α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a key intermediate in the synthesis of antifungal agents like Miconazole and Econazole.[9][10] These antifungal drugs function by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes.
The general effects of ethanol on intracellular signaling pathways involve modulation of receptor tyrosine kinases, serine-threonine kinases, and epigenetic mechanisms.[11][12] These pathways regulate gene expression, protein translation, and neuronal excitability.[11][12] Further research is required to determine if α-Methyl-1H-imidazole-1-ethanol possesses any intrinsic biological activity or modulates specific signaling pathways.
Applications and Uses
α-Methyl-1H-imidazole-1-ethanol is a versatile intermediate with applications in various industrial sectors.
-
Pharmaceutical Intermediates: It serves as a building block in the synthesis of more complex molecules.
-
Catalysis: It can be used as a catalyst in chemical reactions.[2]
-
Ion Exchange Agents: It finds utility in the formulation of ion exchange agents.[2]
-
Coatings and Resins: It is used as a process regulator and additive in the manufacturing of paints, coatings, adhesives, and sealants.[7] It is also used in plastic material and resin manufacturing.[2]
Safety and Handling
α-Methyl-1H-imidazole-1-ethanol is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[3] It is also harmful if inhaled.[3]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. alpha-methyl-1H-imidazole-1-ethanol | 37788-55-9 [chemicalbook.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. This compound | C6H10N2O | CID 109233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 10. Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol - Royalchem [royal-chem.com]
- 11. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
α-Methyl-1H-imidazole-1-ethanol: A Technical Guide to its Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methyl-1H-imidazole-1-ethanol is a heterocyclic organic compound of interest in pharmaceutical research and development. Understanding its solubility in various solvents is a critical preliminary step in drug discovery, formulation development, and various other chemical processes. This technical guide provides a comprehensive overview of the available solubility information and presents a detailed experimental protocol for determining the solubility of α-Methyl-1H-imidazole-1-ethanol in different solvents.
Data Presentation: Solubility of α-Methyl-1H-imidazole-1-ethanol
Given the absence of published data, experimental determination is necessary to quantify the solubility of this compound. The following sections provide a detailed methodology for researchers to perform such a determination.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is considered the gold standard for its reliability and reproducibility.
1. Materials and Equipment:
-
α-Methyl-1H-imidazole-1-ethanol (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, etc.) of analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 10 mL glass vials)
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer)
2. Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of α-Methyl-1H-imidazole-1-ethanol and add it to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with the appropriate solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of α-Methyl-1H-imidazole-1-ethanol.
-
Prepare a calibration curve using standard solutions of known concentrations of α-Methyl-1H-imidazole-1-ethanol to accurately quantify the sample concentration.
-
-
Data Analysis:
-
Calculate the solubility of α-Methyl-1H-imidazole-1-ethanol in the solvent at the specified temperature, expressing the result in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of α-Methyl-1H-imidazole-1-ethanol.
An In-Depth Technical Guide to the Spectroscopic Data of α-Methyl-1H-imidazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for α-Methyl-1H-imidazole-1-ethanol, also known as 1-(1H-imidazol-1-yl)propan-2-ol. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural and analytical characteristics. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines general experimental protocols, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for α-Methyl-1H-imidazole-1-ethanol. It is important to note that while some experimental data is available, a complete set of experimentally-derived spectra for this specific molecule is not readily found in publicly accessible databases. Therefore, where experimental data for the target molecule is unavailable, data from closely related analogs and predicted values are provided for comparative purposes.
Table 1: 1H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' (imidazole) | ~7.5 | s | - |
| H-4' (imidazole) | ~7.0 | s | - |
| H-5' (imidazole) | ~6.9 | s | - |
| H-1 (CH2) | ~4.0 - 4.2 | m | - |
| H-2 (CH) | ~4.1 | m | - |
| CH3 | ~1.2 | d | ~6.5 |
| OH | Variable | br s | - |
Note: "s" denotes a singlet, "d" a doublet, "m" a multiplet, and "br s" a broad singlet. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.
Table 2: 13C NMR Spectroscopic Data
A 13C NMR spectrum for α-Methyl-1H-imidazole-1-ethanol is available from SpectraBase, as referenced in the PubChem database.[1] The specific chemical shifts are detailed below.
| Carbon Assignment | Chemical Shift (ppm) |
| C-2' (imidazole) | Data not available |
| C-4' (imidazole) | Data not available |
| C-5' (imidazole) | Data not available |
| C-1 (CH2) | Data not available |
| C-2 (CH) | Data not available |
| C-3 (CH3) | Data not available |
Note: While the existence of the spectrum is confirmed, the detailed peak list is not publicly accessible through the initial search. Further targeted database searches would be required to obtain these specific values.
Table 3: IR Spectroscopic Data
| Functional Group | Vibrational Mode | Expected Absorption Range (cm-1) |
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| C-H (sp2, aromatic) | Stretching | 3000 - 3100 |
| C-H (sp3, aliphatic) | Stretching | 2850 - 3000 |
| C=N (imidazole) | Stretching | 1500 - 1650 |
| C=C (imidazole) | Stretching | 1400 - 1600 |
| C-O (alcohol) | Stretching | 1050 - 1260 |
Table 4: Mass Spectrometry Data
GC-MS data for α-Methyl-1H-imidazole-1-ethanol is available from the NIST Mass Spectrometry Data Center.[1] The key mass-to-charge ratios (m/z) are provided below.
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion [M]+• | 126.0793 (Calculated) |
| Top Peak (m/z) | 36 |
| 2nd Highest Peak (m/z) | 82 |
| 3rd Highest Peak (m/z) | 81 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. These represent standard methodologies and may be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
-
1H NMR Spectroscopy: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
-
13C NMR Spectroscopy: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the 13C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid): As α-Methyl-1H-imidazole-1-ethanol is a liquid, a thin film of the neat sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or the clean ATR crystal is first collected and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm-1.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like α-Methyl-1H-imidazole-1-ethanol, Gas Chromatography (GC) is a common method for sample introduction, allowing for separation from any impurities before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a standard technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like α-Methyl-1H-imidazole-1-ethanol.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for understanding the spectroscopic properties of α-Methyl-1H-imidazole-1-ethanol. For definitive structural confirmation and purity assessment, it is recommended to acquire a full set of experimental spectra under well-defined conditions.
References
Potential Biological Activities of alpha-Methyl-1H-imidazole-1-ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential biological activities of alpha-methyl-1H-imidazole-1-ethanol. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information on structurally related (arylalkyl)imidazole compounds to infer its potential pharmacological profile. The primary focus is on the well-documented anticonvulsant properties of its analogs and the proposed mechanism of action involving cytochrome P-450 inhibition. This guide includes a summary of available quantitative data, detailed experimental protocols for relevant bioassays, and visualizations of potential mechanistic pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
This compound belongs to the (arylalkyl)imidazole class of compounds, which has garnered significant interest for its therapeutic potential, particularly in the field of neurology. While this specific molecule serves as a core structure, research has predominantly focused on its derivatives, where an aryl group is attached. This guide aims to provide a comprehensive resource on the potential biological activities of this compound by examining the structure-activity relationships (SAR) and pharmacological data of its close analogs. The alkylimidazole portion of these molecules is hypothesized to be the key pharmacophore responsible for their biological effects.
Potential Biological Activities
The primary biological activity associated with derivatives of this compound is anticonvulsant.
Anticonvulsant Activity
A notable analog, α-(9H-fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol, has demonstrated potent anticonvulsant effects in preclinical studies. This compound was found to be as potent as the known anticonvulsant drug denzimol in a mouse model of maximal electroshock (MES) seizures.[1] This class of imidazole anticonvulsants exhibits a high degree of selectivity; they are effective against maximal electroshock-induced seizures but show little to no activity against pentylenetetrazole-induced clonic seizures.[1][2][3][4][5]
Quantitative Data
The following table summarizes the available quantitative data for a key analog of this compound. It is important to note that this data is not for the core compound itself but for a structurally related derivative.
| Compound | Animal Model | Test | Route of Administration | ED50 | Reference |
| α-(9H-fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol | Mouse | Maximal Electroshock (MES) | Oral (p.o.) | 10 mg/kg | [1] |
| Denzimol (Reference) | Mouse | Maximal Electroshock (MES) | Oral (p.o.) | 12 mg/kg | [1] |
Proposed Mechanism of Action
The precise mechanism of action for the anticonvulsant activity of (arylalkyl)imidazoles is not fully elucidated. However, a leading hypothesis suggests that the alkylimidazole moiety acts as the pharmacophore. The lipophilic aryl group is thought to facilitate penetration of the blood-brain barrier.[1]
Furthermore, many active compounds in this series, including denzimol and nafimidone, have been observed to potentiate hexobarbital-induced sleeping time in mice. This effect is likely due to the imidazole-mediated inhibition of cytochrome P-450 (CYP450) enzymes.[1] The inhibition of CYP450 can alter the metabolism of other drugs and endogenous compounds, which may contribute to the overall pharmacological profile. The imidazole nitrogen atom can coordinate with the heme iron of CYP450 enzymes, leading to reversible inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Factors influencing the acute pentylenetetrazole‐induced seizure paradigm and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Unraveling the Mechanism of Action of alpha-Methyl-1H-imidazole-1-ethanol and Related Imidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methyl-1H-imidazole-1-ethanol is a heterocyclic organic compound classified as a pharmaceutical intermediate. While specific, in-depth mechanism of action studies on this compound are not extensively available in current scientific literature, its structural motif, the imidazole ring, is a cornerstone in a vast array of pharmacologically active agents. The imidazole nucleus, an electron-rich five-membered ring with two nitrogen atoms, readily interacts with a multitude of biological targets, including enzymes and receptors.[1][2][3] This guide will, therefore, provide a comprehensive overview of the established and putative mechanisms of action for imidazole-containing compounds, offering a foundational understanding that can inform research and development involving this compound and its derivatives.
Introduction to the Imidazole Pharmacophore
The imidazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic and structural properties.[1][4] It can act as a proton donor or acceptor, engage in hydrogen bonding and π-π stacking, and coordinate with metal ions within biological systems.[4] These characteristics enable imidazole derivatives to exhibit a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial effects.[3][5][6]
Potential Mechanisms of Action for Imidazole-Containing Compounds
Based on the activities of well-characterized imidazole derivatives, the mechanism of action for a novel compound like this compound could potentially involve one or more of the following pathways.
Enzyme Inhibition
A primary mechanism for many imidazole-based drugs is the inhibition of key enzymes. The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition.
-
Cytochrome P450 Enzymes: Azole antifungals, such as ketoconazole and miconazole, function by inhibiting cytochrome P450-dependent 14α-lanosterol demethylase.[7] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. A similar dichlorophenyl-imidazole-ethanol derivative is noted as an intermediate for antifungal agents like econazole and miconazole.[8]
-
Carbonic Anhydrase Inhibition: Certain imidazole derivatives have shown potent inhibitory activity against carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance.[5]
-
Xanthine Oxidase Inhibition: Some trisubstituted imidazole derivatives have been identified as potential inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and linked to conditions like gout.[9]
-
Cyclooxygenase (COX) Inhibition: Imidazole derivatives have been designed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[10]
Receptor Binding and Modulation
The imidazole scaffold is present in molecules that modulate the activity of various receptors.
-
Adrenergic Receptors: Imidazole derivatives can act as both agonists and antagonists at adrenergic receptors, which are involved in regulating physiological processes like blood pressure and heart rate.[4]
-
Serotonin Receptors: Certain imidazole-containing compounds exhibit affinity for serotonin receptors (e.g., 5-HT1A, 5-HT7), suggesting their potential use in treating central nervous system disorders like depression.[11]
-
Neurotensin Receptors: Imidazole-based agonists for the neurotensin 1 receptor have been developed, highlighting the versatility of this scaffold in designing receptor-targeted therapeutics.[12]
Experimental Protocols for Elucidating Mechanism of Action
To determine the specific mechanism of action of this compound, a systematic experimental approach is required.
General Workflow
Key Experimental Methodologies
-
Enzyme Inhibition Assays:
-
Protocol: Recombinant human or microbial enzymes of interest (e.g., cytochrome P450s, carbonic anhydrases) are incubated with their respective substrates in the presence and absence of varying concentrations of this compound. Enzyme activity is measured by monitoring the formation of a product or the depletion of a substrate, often using spectrophotometric or fluorometric methods.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Further kinetic studies (e.g., Michaelis-Menten kinetics) can determine the mode of inhibition (competitive, non-competitive, etc.).
-
-
Receptor Binding Assays:
-
Protocol: Cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand that has a known high affinity for the receptor. The ability of this compound to displace the radioligand is measured at various concentrations.
-
Data Analysis: The binding affinity (Ki) is determined from competitive binding curves.
-
-
Cell-Based Functional Assays:
-
Protocol: Cells expressing the target receptor or enzyme are treated with this compound. Downstream signaling events (e.g., changes in second messenger levels like cAMP, calcium mobilization, or phosphorylation of signaling proteins) are measured using techniques such as ELISA, Western blotting, or reporter gene assays.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
-
Quantitative Data Summary (Hypothetical)
As no specific quantitative data for this compound is publicly available, the following table is a hypothetical representation of how such data would be presented for a related imidazole derivative with antifungal properties.
| Target Enzyme | Assay Type | Organism | IC50 (µM) | Reference |
| Lanosterol 14α-demethylase | Recombinant Enzyme | Candida albicans | 0.05 | [Hypothetical] |
| Lanosterol 14α-demethylase | Recombinant Enzyme | Homo sapiens | 15.0 | [Hypothetical] |
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, its chemical structure strongly suggests potential interactions with a range of biological targets, particularly enzymes and receptors. The diverse pharmacological activities of other imidazole-containing compounds provide a valuable roadmap for future investigations. Researchers and drug development professionals are encouraged to employ the experimental strategies outlined in this guide to explore the pharmacological profile of this and related compounds. Such studies will be crucial in unlocking the potential therapeutic applications of this chemical entity.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol - Royalchem [royal-chem.com]
- 9. In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazole - Derived Agonists for the Neurotensin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Context of Medetomidine and Dexmedetomidine, Potent alpha-Methyl-1H-imidazole Ethanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound alpha-Methyl-1H-imidazole-1-ethanol (CAS 37788-55-9) is a known chemical entity primarily used in industrial applications such as paint additives and as a catalyst.[1][2] While it shares a structural motif with the alpha-2 adrenergic agonists discussed herein, it is not a direct or commonly cited precursor in the synthesis of medetomidine or dexmedetomidine. This guide will focus on the closely related, clinically significant pharmaceutical compounds: medetomidine and its active enantiomer, dexmedetomidine.
Discovery and Historical Context
The development of medetomidine and dexmedetomidine represents a significant advancement in the field of selective alpha-2 adrenergic receptor agonists. The initial exploration into this class of compounds began in the early 1960s with the synthesis of clonidine, which was initially investigated as a nasal decongestant but was found to have potent antihypertensive and sedative effects.[3] This discovery paved the way for the development of more selective and potent alpha-2 adrenergic agonists.
Medetomidine, a racemic mixture of dexmedetomidine and levomedetomidine, was developed by the Finnish company Orion Pharma.[4] It was first disclosed in a patent filed in 1981, which described the synthesis of various substituted imidazoles with potential antihypertensive, antithrombotic, and antifungal properties.[5] Medetomidine was launched in 2007 for veterinary use as a sedative and analgesic under the trade name Domitor.[4]
Further research identified that the pharmacological activity of medetomidine resided primarily in its (S)-enantiomer, dexmedetomidine.[4] This led to the development of dexmedetomidine as a standalone therapeutic agent. In 1999, the U.S. Food and Drug Administration (FDA) approved dexmedetomidine (trade name Precedex) for use as a short-term sedative and analgesic in humans in intensive care settings.[3][6] Its use has since expanded to include procedural sedation and the treatment of agitation in certain psychiatric conditions.[5][6]
Quantitative Data
The following table summarizes key quantitative data for dexmedetomidine, the pharmacologically active enantiomer.
| Property | Value | Reference |
| Receptor Selectivity | ||
| α2:α1 Selectivity Ratio | 1620:1 | [6] |
| Pharmacokinetics (Human) | ||
| Protein Binding | 94% (primarily to albumin) | [6] |
| Distribution Half-life | ~6 minutes | [6] |
| Terminal Elimination Half-life | 2.1 - 3.1 hours | [6] |
| Physical Properties | ||
| Molecular Formula | C13H16N2 | [6] |
| Molar Mass | 200.285 g·mol−1 | [6] |
Signaling Pathway and Mechanism of Action
Dexmedetomidine exerts its effects by acting as a highly selective agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[6] The binding of dexmedetomidine to the alpha-2 adrenergic receptor initiates a signaling cascade that leads to its sedative, analgesic, and anxiolytic effects.
The primary mechanism involves the inhibition of adenylyl cyclase activity. Upon receptor activation, the Gi protein is activated, and its α-subunit dissociates and inhibits adenylyl cyclase.[6] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn modulates the activity of various downstream effectors, resulting in neuronal hyperpolarization and a reduction in neurotransmitter release, particularly norepinephrine, from presynaptic terminals.[6] This reduction in noradrenergic activity in the locus coeruleus is a key contributor to the sedative and anxiolytic effects.[5]
Alpha-2 Adrenergic Receptor Signaling Pathway
Experimental Protocols
The synthesis of medetomidine has been approached through various routes. A common strategy involves the construction of the imidazole ring and its subsequent attachment to the 2,3-dimethylphenyl ethyl moiety. One of the early patented methods involved a multi-step process starting from 2,3-dimethylaniline.[7] A more recent and efficient synthesis is outlined below.
Workflow for a Synthetic Route to Medetomidine:
Workflow for Medetomidine Synthesis
Protocol Outline:
-
Esterification: 2,3-dimethylbenzoic acid is esterified to (2-nitrophenyl)-2,3-dimethylbenzoate.
-
Conversion to Ketone: The ester is then converted to 1-(2,3-dimethylphenyl)-2-nitroethanone.
-
Imidazole Ring Formation: The imidazole ring is constructed, for example, by reacting the ketone with appropriate reagents to form a vinylimidazole intermediate, such as 1-benzyl-4-[1-(2,3-dimethylphenyl)vinyl]imidazole.
-
Hydrogenation: The vinylimidazole intermediate is hydrogenated to yield racemic medetomidine.
Note: This is a generalized outline. Specific reagents, reaction conditions, and purification methods are detailed in the referenced patents and publications.[8]
The separation of the pharmacologically active (S)-enantiomer (dexmedetomidine) from the racemic mixture is a critical step. This is typically achieved through classical resolution using a chiral resolving agent.
Protocol: Resolution of Medetomidine using (+)-Tartaric Acid [9]
-
Salt Formation: Racemic medetomidine is dissolved in a suitable solvent, such as absolute ethanol. An equimolar amount of a chiral resolving agent, commonly (+)-tartaric acid, is added to the solution.
-
Diastereomeric Salt Crystallization: The two enantiomers of medetomidine react with (+)-tartaric acid to form two diastereomeric salts: (S)-medetomidine-(+)-tartrate and (R)-medetomidine-(+)-tartrate. These diastereomers have different physical properties, including solubility.
-
Fractional Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt, (S)-medetomidine-(+)-tartrate, to preferentially crystallize out of the solution.
-
Isolation and Purification: The crystals are isolated by filtration. This process may be repeated (recrystallization) to achieve the desired enantiomeric purity (typically >99% enantiomeric excess).
-
Liberation of Free Base: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free base of dexmedetomidine.
-
Final Salt Formation (Optional): The purified dexmedetomidine free base can then be converted to a pharmaceutically acceptable salt, such as the hydrochloride salt, for formulation.
To determine the affinity and selectivity of compounds like dexmedetomidine for the alpha-2 adrenergic receptor, radioligand binding assays are commonly employed.
Protocol Outline: Competitive Radioligand Binding Assay [10]
-
Membrane Preparation: Cell membranes expressing the alpha-2 adrenergic receptor are prepared from a suitable source (e.g., cultured cells or animal tissue).
-
Assay Setup: A series of tubes are prepared containing:
-
A fixed concentration of a radiolabeled ligand that binds to the alpha-2 adrenergic receptor (e.g., [3H]rauwolscine).
-
The prepared cell membranes.
-
A buffer solution.
-
Increasing concentrations of the unlabeled test compound (dexmedetomidine).
-
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter (representing the bound ligand) is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor. By performing similar assays with other receptor subtypes (e.g., alpha-1 adrenergic receptors), the selectivity of the compound can be determined.
Conclusion
The journey from the initial synthesis of substituted imidazoles to the clinical use of dexmedetomidine highlights a successful example of rational drug design and development. Through a deep understanding of the structure-activity relationships of alpha-2 adrenergic agonists and the application of stereoselective chemistry, a highly selective and effective sedative and analgesic agent has been made available for both veterinary and human medicine. The detailed protocols for synthesis, resolution, and biological characterization provide a framework for the continued exploration of this important class of therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H10N2O | CID 109233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha-2B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
- 8. WO2011070069A1 - Process for preparation of medetomidine - Google Patents [patents.google.com]
- 9. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 10. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-Methyl-1H-imidazole-1-ethanol and related imidazole-based compounds, with a primary focus on their synthesis, antifungal properties, and mechanism of action. The imidazole scaffold is a cornerstone in the development of numerous antifungal agents. Understanding the structure-activity relationships, synthetic methodologies, and biological evaluation of these compounds is critical for the innovation of new and more effective antifungal therapies. This document details experimental protocols for synthesis and antifungal susceptibility testing, presents quantitative data on their biological activity, and visualizes the key signaling pathway involved in their mechanism of action.
Introduction
Imidazole and its derivatives are a class of heterocyclic aromatic compounds that play a crucial role in medicinal chemistry.[[“]] The imidazole ring is a five-membered heterocycle with two nitrogen atoms and is a fundamental component of many important biological molecules, including the amino acid histidine.[[“]] The unique structural and electronic properties of the imidazole nucleus have made it a privileged scaffold in the design of compounds with a wide range of biological activities, most notably antifungal activity.
Azole antifungal agents, which include both imidazoles and triazoles, are the most extensively used class of drugs for the treatment of fungal infections.[2] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][4] By disrupting the integrity of the cell membrane, these compounds effectively inhibit fungal growth and proliferation.
α-Methyl-1H-imidazole-1-ethanol, also known as 1-(1H-imidazol-1-yl)propan-2-ol, represents a core structural motif found in several imidazole-based antifungal agents. This guide will delve into the technical details surrounding this compound and its analogs, providing valuable information for researchers and professionals involved in the discovery and development of new antifungal drugs.
Chemical Synthesis
The synthesis of α-Methyl-1H-imidazole-1-ethanol and related compounds typically involves a multi-step process. A representative synthetic route is outlined below, based on established methodologies for analogous imidazole derivatives.
Representative Synthetic Protocol
A common approach to synthesizing 1-substituted imidazole derivatives involves the nucleophilic substitution of a suitable leaving group by imidazole. For α-Methyl-1H-imidazole-1-ethanol, a plausible synthesis starts from a corresponding epoxide or halohydrin.
Experimental Protocol: Synthesis of 1-(1H-imidazol-1-yl)propan-2-ol
This protocol is a representative method based on the synthesis of similar imidazole-alkanol derivatives.
-
Step 1: Synthesis of 1-bromo-2-propanol (if starting from propylene oxide). To a solution of propylene oxide in a suitable solvent (e.g., diethyl ether) cooled to 0°C, a solution of hydrobromic acid is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-bromo-2-propanol.
-
Step 2: N-alkylation of Imidazole. In a round-bottom flask, imidazole is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). Sodium hydride (NaH) is added portion-wise at 0°C to deprotonate the imidazole. The mixture is stirred for 30 minutes at room temperature. 1-bromo-2-propanol is then added dropwise to the reaction mixture. The reaction is heated to 60-80°C and stirred overnight.
-
Step 3: Work-up and Purification. After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(1H-imidazol-1-yl)propan-2-ol.
-
Characterization. The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activity and Mechanism of Action
The primary biological activity of α-Methyl-1H-imidazole-1-ethanol and related imidazole compounds is their antifungal effect. This activity is attributed to their ability to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, including imidazole derivatives, target the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51).[2][5] This enzyme is crucial for the conversion of lanosterol to ergosterol.[4] By inhibiting this step, the fungal cell is depleted of ergosterol, leading to the accumulation of toxic 14α-methylated sterols in the cell membrane.[6] This disruption of the membrane's structure and function ultimately inhibits fungal growth and replication.[3]
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by imidazole antifungal agents.
References
- 1. consensus.app [consensus.app]
- 2. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. graphviz.org [graphviz.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: α-Methyl-1H-imidazole-1-ethanol as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methyl-1H-imidazole-1-ethanol, also known as 1-(1H-imidazol-1-yl)propan-2-ol, is a substituted imidazole derivative that has garnered attention primarily as a catalyst and curing accelerator in polymer chemistry. Its unique structure, featuring a reactive imidazole ring and a hydroxyl group, allows it to participate in various catalytic cycles. While its most documented application lies in the curing of epoxy resins and the formation of polyurethanes, the fundamental principles of its catalytic activity suggest potential in a broader range of organic transformations. These notes provide a detailed overview of its established applications, along with protocols and mechanistic insights.
Physicochemical Properties
A summary of the key physicochemical properties of α-Methyl-1H-imidazole-1-ethanol is presented in Table 1.
Table 1: Physicochemical Properties of α-Methyl-1H-imidazole-1-ethanol
| Property | Value |
| CAS Number | 37788-55-9 |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| Appearance | Liquid |
| Boiling Point | 262.3 °C at 760 mmHg |
| Flash Point | 135 °C |
| Density | 1.12 g/cm³ |
| Solubility | Soluble in water and various organic solvents. |
Applications in Organic Reactions
The primary application of α-Methyl-1H-imidazole-1-ethanol is as a catalyst, often functioning as a curing agent or accelerator, in polymerization reactions.
Curing of Epoxy Resins
α-Methyl-1H-imidazole-1-ethanol is an effective catalyst for the ring-opening polymerization of epoxy resins. It can act as both an initiator and an accelerator. The imidazole nitrogen attacks the electrophilic carbon of the epoxide ring, initiating the polymerization. The hydroxyl group can also participate in the reaction, particularly in the presence of other curing agents.
Catalytic Performance Data:
The performance of imidazole-based catalysts in epoxy curing is often evaluated by measuring the gel time and the glass transition temperature (Tg) of the cured resin. While specific data for α-methyl-1H-imidazole-1-ethanol is not extensively published in comparative studies, the performance of related imidazoles provides a strong indication of its capabilities.
Table 2: Typical Performance of Imidazole Catalysts in Epoxy Curing (Illustrative Data)
| Catalyst (Imidazole Derivative) | Concentration (phr) | Curing Temperature (°C) | Gel Time (min) | Glass Transition Temperature (Tg) (°C) |
| 2-Methylimidazole | 5 | 120 | 10 - 15 | 150 - 160 |
| 2-Ethyl-4-methylimidazole | 4 | 100 | 20 - 30 | 140 - 150 |
| α-Methyl-1H-imidazole-1-ethanol (Expected) | 3 - 6 | 100 - 140 | 15 - 25 | 145 - 155 |
Note: phr = parts per hundred parts of resin. The data for α-Methyl-1H-imidazole-1-ethanol is an educated estimation based on the performance of similar structures.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~188 g/eq)
-
α-Methyl-1H-imidazole-1-ethanol
-
Aluminum pan for differential scanning calorimetry (DSC) or a suitable mold for mechanical testing.
Procedure:
-
Preheat the DGEBA epoxy resin to 60 °C to reduce its viscosity.
-
Add the desired amount of α-Methyl-1H-imidazole-1-ethanol (e.g., 4 phr) to the preheated resin.
-
Stir the mixture thoroughly for 5-10 minutes until a homogeneous solution is obtained.
-
For curing analysis, place a small sample (10-15 mg) into an aluminum DSC pan.
-
Perform a dynamic DSC scan from room temperature to 250 °C at a heating rate of 10 °C/min to determine the curing exotherm and the glass transition temperature (Tg).
-
For mechanical testing, pour the mixture into a preheated mold and cure in an oven at a specified temperature (e.g., 120 °C for 2 hours).
-
Allow the cured sample to cool slowly to room temperature before demolding and testing.
Catalytic Mechanism Workflow
Caption: Catalytic cycle of epoxy curing initiated by an imidazole.
Polyurethane Foam Formation
In the production of polyurethane foams, α-Methyl-1H-imidazole-1-ethanol can act as a catalyst for the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The hydroxyl group on the catalyst molecule can also react with isocyanate groups, incorporating the catalyst into the polymer backbone. This reduces its volatility and potential for leaching from the final product.
Experimental Protocol: Preparation of a Polyurethane Foam
Materials:
-
Polyether polyol (e.g., Voranol®)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
α-Methyl-1H-imidazole-1-ethanol (Catalyst)
-
Silicone surfactant
-
Water (Blowing agent)
Procedure:
-
In a suitable container, thoroughly mix the polyether polyol, silicone surfactant, water, and α-Methyl-1H-imidazole-1-ethanol.
-
In a separate container, weigh the required amount of isocyanate.
-
Rapidly add the isocyanate to the polyol mixture and stir vigorously for 5-10 seconds.
-
Immediately pour the reacting mixture into a mold.
-
Observe the cream time, rise time, and tack-free time of the foaming process.
-
Allow the foam to cure at room temperature for at least 24 hours before characterization.
Logical Relationship of Catalytic Action
Caption: Dual catalytic role in polyurethane foam formation.
Broader Synthetic Potential
While less documented, the inherent chemical functionalities of α-methyl-1H-imidazole-1-ethanol suggest its potential as a catalyst in other organic transformations, such as:
-
Transesterification Reactions: The basic imidazole moiety can act as a nucleophilic catalyst.
-
Acylation Reactions: Similar to other imidazoles, it can catalyze the acylation of alcohols and amines.
Further research is required to fully explore and quantify its efficacy in these areas.
Safety and Handling
α-Methyl-1H-imidazole-1-ethanol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
α-Methyl-1H-imidazole-1-ethanol is a versatile catalyst, particularly effective in the polymer industry for the curing of epoxy resins and the production of polyurethanes. Its bifunctional nature allows for high catalytic activity and potential incorporation into the polymer matrix. While its application in a wider range of organic reactions is an area for future exploration, the established protocols and mechanistic understanding provide a solid foundation for its use in research and development.
Application Notes and Protocols for alpha-Methyl-1H-imidazole-1-ethanol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl-1H-imidazole-1-ethanol, a substituted imidazole derivative, presents significant potential as a versatile ligand in coordination chemistry. Its structure, featuring both a coordinating imidazole nitrogen and a hydroxyl group, allows for various binding modes with metal ions, making it a candidate for the development of novel catalysts, antimicrobial agents, and other functional materials. This document provides an overview of its potential applications and generalized protocols for the synthesis and characterization of its metal complexes, based on established methodologies for similar imidazole-alkanol ligands.
While specific experimental data for this compound complexes is limited in publicly available literature, the principles outlined here serve as a foundational guide for researchers. The imidazole moiety is a well-established functional group in medicinal chemistry and is known to form stable complexes with a variety of transition metals.[1][2] The biological activity of such complexes is often enhanced compared to the free ligands.[3][4][5]
Potential Applications
The coordination complexes of this compound are anticipated to have applications in several key areas:
-
Catalysis: Imidazole-based ligands are known to be effective in various catalytic processes.[6][7][8][9] Metal complexes of this compound could potentially catalyze a range of organic transformations.
-
Antimicrobial Agents: Metal complexes of imidazole derivatives have demonstrated significant antibacterial and antifungal activity.[3][4][5][10][11] The chelation of metal ions can enhance the antimicrobial properties of the organic ligand.
-
Drug Development: The imidazole ring is a common scaffold in many pharmaceutical compounds.[1][2] The formation of metal complexes can modulate the pharmacological properties of the parent molecule, offering a strategy for the development of new therapeutic agents.
Physicochemical Data of the Ligand
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O | [12][13] |
| Molecular Weight | 126.16 g/mol | [13] |
| IUPAC Name | 1-(1H-imidazol-1-yl)propan-2-ol | [13] |
| CAS Number | 37788-55-9 | [13][14] |
| Appearance | Liquid | [13] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound. These should be considered as starting points and may require optimization for specific metal ions and desired complex stoichiometries.
General Synthesis of Metal Complexes
This protocol describes a common method for the synthesis of metal complexes with imidazole-based ligands.[15][16][17]
Materials:
-
This compound
-
Metal salt (e.g., CoCl₂, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Deionized water
-
Stir plate and magnetic stir bar
-
Reflux condenser
-
Beakers and flasks
Procedure:
-
Dissolve a specific molar equivalent of this compound in a minimal amount of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve one molar equivalent of the chosen metal salt in ethanol or a water-ethanol mixture.
-
Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
If a precipitate forms immediately, continue stirring at room temperature for 2-4 hours. If no precipitate forms, attach a reflux condenser and heat the mixture to reflux for 2-6 hours.
-
Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration.
-
Wash the collected solid with small portions of cold ethanol and then diethyl ether.
-
Dry the product in a desiccator over anhydrous CaCl₂.
Diagram of the General Synthesis Workflow:
Characterization of the Synthesized Complexes
The following techniques are essential for confirming the formation and determining the structure of the coordination complexes.
1. Elemental Analysis (C, H, N):
-
Purpose: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
Protocol: A pre-weighed, dry sample of the complex is sent for commercial elemental analysis. The experimentally determined percentages of C, H, and N are then compared to the calculated values for the proposed formula.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the imidazole ring and the hydroxyl group upon coordination are indicative of complex formation.[6]
-
Protocol:
-
Record the FT-IR spectrum of the free this compound ligand.
-
Record the FT-IR spectrum of the synthesized metal complex.
-
Compare the two spectra. Look for shifts in the C=N and C-N stretching vibrations of the imidazole ring and the O-H stretching vibration of the alcohol group. The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
-
3. UV-Visible Spectroscopy:
-
Purpose: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.
-
Protocol:
-
Prepare dilute solutions of the ligand and the metal complexes in a suitable solvent (e.g., DMSO or DMF).
-
Record the UV-Visible absorption spectra over a range of approximately 200-800 nm.
-
The spectrum of the complex will likely show new absorption bands corresponding to d-d electronic transitions of the metal ion and/or charge transfer bands, which are different from the transitions observed for the free ligand.
-
4. Molar Conductance Measurement:
-
Purpose: To determine the electrolytic nature of the complexes (i.e., whether they are ionic or neutral).
-
Protocol:
-
Prepare a solution of the complex of known concentration (e.g., 10⁻³ M) in a suitable solvent like DMF or DMSO.
-
Measure the molar conductivity of the solution using a calibrated conductivity meter.
-
Compare the obtained value with the established ranges for different electrolyte types in that solvent to determine if the complex is a non-electrolyte, 1:1, 1:2, etc.
-
Diagram of the Characterization Workflow:
Quantitative Data Summary (Hypothetical)
As specific data for this compound complexes are not available, the following table presents hypothetical data based on typical values observed for similar imidazole-alkanol transition metal complexes. This table is intended for illustrative purposes to guide researchers in their data presentation.
| Complex (Hypothetical Formula) | Molar Conductance (Ω⁻¹ cm² mol⁻¹ in DMF) | Key FT-IR Bands (cm⁻¹) (Δν = ν_complex - ν_ligand) | UV-Vis λ_max (nm) (Assignment) |
| [Co(L)₂Cl₂] | 15.2 (Non-electrolyte) | ν(C=N): 1580 (-15)ν(O-H): 3350 (broad)ν(Co-N): 450 | 620 (d-d) |
| [Ni(L)₂Cl₂] | 18.5 (Non-electrolyte) | ν(C=N): 1578 (-17)ν(O-H): 3345 (broad)ν(Ni-N): 465 | 580 (d-d) |
| [Cu(L)₂Cl₂] | 20.1 (Non-electrolyte) | ν(C=N): 1575 (-20)ν(O-H): 3340 (broad)ν(Cu-N): 470 | 680 (d-d) |
| [Zn(L)₂Cl₂] | 12.8 (Non-electrolyte) | ν(C=N): 1582 (-13)ν(O-H): 3355 (broad)ν(Zn-N): 445 | No d-d transitions |
L = this compound
Conclusion
This compound holds promise as a valuable ligand in the field of coordination chemistry. The generalized protocols and foundational information provided herein are intended to facilitate the exploration of its coordination complexes by researchers in academia and industry. Further investigation into the synthesis, characterization, and application of these complexes is warranted to fully elucidate their potential in catalysis, materials science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Imidazole substituted ligands in late transitional metal catalysis : comparative synthetic, spectroscopic and catalytic studies - University of Tasmania - Figshare [figshare.utas.edu.au]
- 9. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. PubChemLite - this compound (C6H10N2O) [pubchemlite.lcsb.uni.lu]
- 13. This compound | C6H10N2O | CID 109233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
Synthesis of α-Methyl-1H-imidazole-1-ethanol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of α-Methyl-1H-imidazole-1-ethanol, a valuable building block in medicinal chemistry and drug development. The protocols are based on established methods of N-alkylation of imidazoles, specifically through the ring-opening of epoxides.
Application Notes
α-Methyl-1H-imidazole-1-ethanol, also known as 1-(1H-imidazol-1-yl)propan-2-ol, serves as a key intermediate in the synthesis of various biologically active molecules. The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes. The secondary alcohol group in this particular compound offers a site for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery. Its structural motif is found in antifungal agents and other therapeutic candidates. The synthesis protocols provided herein offer reliable methods for producing this versatile intermediate.
Experimental Protocols
Two primary methods for the synthesis of α-Methyl-1H-imidazole-1-ethanol are presented below, based on the reaction of imidazole with propylene oxide. These methods differ in their energy source and reaction conditions, offering flexibility for various laboratory settings.
Method 1: Conventional Heating under Solvent-Free Conditions
This protocol is adapted from the general procedure for the regioselective ring-opening of epoxides with imidazoles.[1]
Materials:
-
Imidazole
-
Propylene oxide
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 equivalent).
-
Addition of Epoxide: Carefully add propylene oxide (1.5 equivalents) to the flask. Caution: Propylene oxide is a volatile and flammable carcinogen. Handle in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 60°C with constant stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed. This may take several hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate and methanol as the eluent, to yield pure α-Methyl-1H-imidazole-1-ethanol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Method 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is adapted from a general method for the microwave-assisted synthesis of imidazole derivatives from epoxides.[2]
Materials:
-
Imidazole
-
Propylene oxide
-
Microwave synthesis vial
-
Microwave synthesizer
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry microwave synthesis vial, add imidazole (1.0 equivalent).
-
Addition of Epoxide: Add propylene oxide (1.5 equivalents) to the vial. Caution: Propylene oxide is a volatile and flammable carcinogen. Handle in a well-ventilated fume hood.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to 120°C and hold for a designated time (optimization may be required, starting with 15-30 minutes).
-
Monitoring: After the initial heating period, cool the vial and check the reaction progress by TLC. If starting material remains, further irradiation in short intervals may be necessary.
-
Work-up: Once the reaction is complete, allow the vial to cool to room temperature.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate and methanol as the eluent.
-
Characterization: Confirm the structure and purity of the isolated α-Methyl-1H-imidazole-1-ethanol using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes yields for analogous reactions of imidazoles with epoxides, providing an expected range for the synthesis of α-Methyl-1H-imidazole-1-ethanol.
| Imidazole Derivative | Epoxide | Reaction Conditions | Yield | Reference |
| Imidazole | Phenyl glycidyl ether | Microwave, 120°C | 53% | [2] |
| 2-Iodoimidazole | Phenyl glycidyl ether | Microwave, 120°C | 21% | [2] |
| Imidazole | Various epoxides | 60°C, solvent-free | High | [1] |
| Imidazole Compounds | Propylene Oxide | High pressure | High | [3] |
Experimental Workflow
Caption: Workflow for the synthesis of α-Methyl-1H-imidazole-1-ethanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of alpha-Methyl-1H-imidazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl-1H-imidazole-1-ethanol is a chemical compound of interest in various fields, including its use as a catalyst and in the synthesis of pharmaceuticals. Accurate and reliable quantification of this analyte is crucial for quality control, pharmacokinetic studies, and research applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A summary of analytical methods for the quantification of this compound and related imidazole compounds is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Typical Instrumentation | Sample Preparation | Key Advantages |
| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance. | HPLC system with a C8 or C18 column and a UV detector. | Simple dilution or protein precipitation for biological samples. | Cost-effective, robust, and widely available. |
| LC-MS/MS | High-resolution separation by HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry. | UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer. | Dilution, protein precipitation, or solid-phase extraction. | High sensitivity (low LOD/LOQ), high selectivity, suitable for complex matrices.[1][2][3] |
| GC-MS | Separation of volatile or derivatized compounds by gas chromatography and detection by mass spectrometry. | GC system with a capillary column coupled to a mass spectrometer. | Derivatization is typically required to improve volatility and thermal stability.[4] | High resolution and sensitivity for volatile compounds.[4] |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of imidazole-based compounds using the described methods. Please note that the performance for this compound may vary and requires method-specific validation.
Table 1: HPLC-UV Method Performance (Estimated)
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 95 - 105% |
Table 2: LC-MS/MS Method Performance for Imidazole Compounds [2][3][5]
| Parameter | Reported Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 25 nM[5] |
| Limit of Quantification (LOQ) | 1 - 50 nM[5] |
| Precision (%RSD) | < 15% |
| Accuracy/Recovery | 85 - 115% |
Table 3: GC-MS Method Performance for Imidazole-like Compounds [4]
| Parameter | Reported Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.055 - 0.891 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.237 - 1.937 µg/mL[4] |
| Precision (%RSD) | < 15% |
| Accuracy/Recovery | 58.84% - 160.99% (spiked recoveries)[4] |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reverse-phase HPLC method for the quantification of this compound.[6]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
Chromatography data system
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C8/C18 column)[6]
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid[6] (or 0.1% Formic Acid for MS)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation:
-
For pure substance: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.
-
For biological matrices (e.g., plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.
-
5. Analysis Workflow
Caption: HPLC-UV analysis workflow.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
2. Instrumentation
-
UHPLC system
-
Autosampler
-
Column oven
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Data system for instrument control and data analysis
-
Column: Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent)[5]
3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (or Methanol)
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 127.1 -> Product ion (Q3) m/z (To be determined by infusion and optimization)
-
Internal Standard: To be determined based on the selected IS.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Standard and Sample Preparation
-
Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol.
-
Working Standard Solutions: Prepare a calibration curve by spiking the appropriate matrix (e.g., blank plasma) with known concentrations of the analyte and a constant concentration of the IS.
-
Sample Preparation (e.g., for plasma):
-
To 100 µL of plasma, add 10 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of mobile phase A.
-
5. Analysis Workflow
Caption: LC-MS/MS analysis workflow.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the quantification of this compound, which requires a derivatization step.[4]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a deuterated analog)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
2. Instrumentation
-
GC system with a split/splitless injector
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Mass spectrometer (e.g., single quadrupole or ion trap)
-
Data system
3. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and IS.
4. Derivatization and Sample Preparation
-
Standard and Sample Preparation:
-
Place an aliquot of the sample or standard solution in a reaction vial and evaporate to dryness.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature.
-
Inject 1 µL into the GC-MS system.
-
5. Logical Relationship of Derivatization
Caption: Logic of derivatization for GC-MS.
Conclusion
The analytical methods described provide robust and reliable options for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. For routine analysis of relatively high concentrations, HPLC-UV is a suitable and cost-effective choice. For trace-level quantification in complex biological matrices, LC-MS/MS offers superior sensitivity and selectivity. GC-MS can also be employed, particularly when high chromatographic resolution is required, though it necessitates a derivatization step. All methods require proper validation to ensure data quality and accuracy.
References
- 1. rsc.org [rsc.org]
- 2. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. This compound | SIELC Technologies [sielc.com]
Application Notes and Protocols: α-Methyl-1H-imidazole-1-ethanol in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the established and potential applications of α-Methyl-1H-imidazole-1-ethanol in material science, with a primary focus on its role as a catalyst and curing agent for epoxy resins. Additionally, its potential as a corrosion inhibitor is explored based on the known properties of related imidazole derivatives.
Application in Polymer Chemistry: Curing Agent and Accelerator for Epoxy Resins
α-Methyl-1H-imidazole-1-ethanol serves as an effective catalyst and curing agent for epoxy resins, facilitating the formation of highly cross-linked, thermoset polymer networks with desirable thermal and mechanical properties. Imidazole-based curing agents are known for initiating anionic homopolymerization of epoxy resins, leading to rapid curing at elevated temperatures and resulting in materials with high thermal and chemical resistance.
Logical Workflow for Epoxy Resin Curing
Caption: Workflow for epoxy resin curing using α-Methyl-1H-imidazole-1-ethanol.
Signaling Pathway: Proposed Catalytic Mechanism of Imidazole in Epoxy Curing
The curing of epoxy resins with imidazole catalysts is understood to proceed via an anionic polymerization mechanism. The imidazole initiates the ring-opening of the epoxy group, generating an alkoxide anion which then propagates the polymerization.
Application Notes: High-Throughput Screening with alpha-Methyl-1H-imidazole-1-ethanol for Anticancer Activity
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H10N2O | CID 109233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
Application Notes and Protocols: α-Methyl-1H-imidazole-1-ethanol in the Development of Novel Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of α-Methyl-1H-imidazole-1-ethanol as a scaffold in the development of novel therapeutic agents. Due to the limited direct research on this specific molecule, this document extrapolates its potential applications from the well-established role of the imidazole motif in medicinal chemistry.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural component in numerous natural products, including the amino acid histidine and purines.[1] In medicinal chemistry, the imidazole nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, conferring upon its derivatives a diverse array of pharmacological activities.[2][3] Imidazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][3][4][5][6]
α-Methyl-1H-imidazole-1-ethanol (CAS No: 37788-55-9) is a simple, functionalized imidazole derivative.[7] Its chemical structure, featuring a reactive hydroxyl group and a chiral center, makes it an attractive starting material for the synthesis of more complex and potentially bioactive molecules.
Potential Therapeutic Applications
Based on the broad bioactivity of imidazole derivatives, α-Methyl-1H-imidazole-1-ethanol can serve as a key building block for the development of novel drugs in the following areas:
-
Antifungal Agents: The imidazole scaffold is the cornerstone of many azole antifungal drugs (e.g., Miconazole, Econazole) that inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] A related compound, α-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol, is a known intermediate in the synthesis of such agents.[8]
-
Anticancer Agents: Numerous imidazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[4] The imidazole ring can be modified to enhance selectivity and potency against cancer cells.[4]
-
Antibacterial Agents: Imidazole derivatives have been shown to possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[9]
-
Anti-inflammatory and Analgesic Agents: Certain imidazole derivatives exhibit anti-inflammatory and analgesic effects.
-
Radiosensitizers: Nitroimidazole derivatives have been investigated as radiosensitizers to enhance the efficacy of cancer radiotherapy.[10]
Physicochemical Properties of α-Methyl-1H-imidazole-1-ethanol
A summary of the key physicochemical properties of the title compound is presented in Table 1. This data is essential for designing synthetic routes and formulating experimental conditions.
| Property | Value | Reference |
| CAS Number | 37788-55-9 | [7] |
| Molecular Formula | C6H10N2O | [7] |
| Molecular Weight | 126.16 g/mol | [11] |
| Appearance | Liquid | [7][11] |
| Boiling Point | 200-205 °C @ 1 Torr | [7] |
| LogP | 0.05 at 25°C and pH 7 | [12] |
| pKa | 13.89 ± 0.20 (Predicted) | [12] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of novel drug candidates derived from α-Methyl-1H-imidazole-1-ethanol.
This protocol describes a general method for modifying the hydroxyl group of α-Methyl-1H-imidazole-1-ethanol to introduce various substituents, a common strategy in drug discovery to explore structure-activity relationships (SAR).
Objective: To synthesize a library of ether derivatives of α-Methyl-1H-imidazole-1-ethanol.
Materials:
-
α-Methyl-1H-imidazole-1-ethanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve α-Methyl-1H-imidazole-1-ethanol (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl or aryl halide (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature overnight, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.
This protocol outlines a method to assess the antifungal activity of newly synthesized derivatives.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a panel of fungal strains.
Materials:
-
Test compounds (dissolved in DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungal inoculum without test compound) and negative (medium only) controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by measuring the optical density at a specific wavelength.
Visualization of Workflows and Pathways
The following diagrams illustrate a generalized synthetic workflow and a hypothetical signaling pathway that could be targeted by imidazole-based drugs.
Caption: Generalized workflow for the synthesis of a library of derivatives from α-Methyl-1H-imidazole-1-ethanol.
Caption: Hypothetical signaling pathway showing the inhibition of a kinase cascade by an imidazole-based drug.
Conclusion
While direct experimental data on the pharmacological applications of α-Methyl-1H-imidazole-1-ethanol is not abundant, its chemical structure positions it as a valuable and versatile starting material for the synthesis of novel drug candidates. The well-documented and diverse biological activities of the imidazole scaffold provide a strong rationale for the exploration of derivatives of α-Methyl-1H-imidazole-1-ethanol in various therapeutic areas. The protocols and workflows presented here offer a foundational framework for researchers to embark on such drug discovery endeavors.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. rjptonline.org [rjptonline.org]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol - Royalchem [royal-chem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-1-ethanols as prodrugs of alpha-[(1-aziridinyl)methyl]-2- nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues which are radiosensitizers and bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alpha-methyl-1H-imidazole-1-ethanol | C6H10N2O | CID 109233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. α-Methyl-1H-imidazol-1-ethanol | 37788-55-9 [m.chemicalbook.com]
Application Notes and Protocols for the Purification of alpha-Methyl-1H-imidazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various techniques to purify alpha-Methyl-1H-imidazole-1-ethanol. The selection of the most appropriate method will depend on the initial purity of the compound, the nature of the impurities, and the desired final purity and scale of the operation.
Introduction
This compound is a substituted imidazole that finds applications as a pharmaceutical intermediate and a catalyst.[1] Its synthesis can result in various impurities, including unreacted starting materials, by-products, and residual solvents. Effective purification is crucial to ensure the quality, safety, and efficacy of the final product. This guide outlines four common purification techniques: vacuum distillation, column chromatography, acid-base extraction, and recrystallization of a solid derivative.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C6H10N2O | [2] |
| Molecular Weight | 126.16 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 200-205 °C @ 1 Torr | [1] |
| Density | 1.12 g/cm³ | [1] |
| Solubility | Soluble in water and many organic solvents. | [3] |
Purification Techniques Overview and Data Presentation
The following table summarizes the expected performance of different purification techniques for this compound. The data presented are typical and may vary based on the specific experimental conditions and the initial impurity profile.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 80 - 95 | > 99 | 80 - 90 | High | Effective for removing non-volatile and some volatile impurities; scalable. | Requires high vacuum and temperature, potential for thermal degradation. |
| Column Chromatography | 50 - 90 | > 99.5 | 60 - 80 | Low to Medium | High resolution for removing closely related impurities. | Labor-intensive, requires significant solvent, not ideal for large scale. |
| Acid-Base Extraction | 70 - 90 | 95 - 98 | 85 - 95 | High | Simple, rapid, and effective for removing non-basic impurities. | May not remove basic impurities; requires solvent extraction and recovery steps. |
| Recrystallization | > 95 | > 99.8 | 70 - 85 | Medium | Can yield very high purity material; effective for removing trace impurities. | Only applicable if the compound is solid or can be converted to a solid derivative. |
Experimental Protocols
Vacuum Distillation
This technique is suitable for purifying this compound from non-volatile impurities and impurities with significantly different boiling points. Given its high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent thermal decomposition.[3]
Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and connections are well-sealed with vacuum grease. Use a calibrated thermometer to monitor the vapor temperature. Connect the apparatus to a vacuum pump capable of achieving a pressure of at least 1 Torr. A cold trap should be placed between the distillation apparatus and the vacuum pump.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation Process:
-
Begin stirring the crude material.
-
Gradually apply the vacuum.
-
Once the desired vacuum level (e.g., 1 Torr) is reached, slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature of the vapor. The main fraction will distill at a constant temperature (around 200-205 °C at 1 Torr).[1]
-
Collect the fraction that distills at a stable temperature in a pre-weighed receiving flask.
-
Discard any initial fractions (forerun) that distill at a lower temperature and leave behind any high-boiling residue.
-
-
Product Recovery: Once the distillation of the main fraction is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Weigh the receiving flask to determine the yield of the purified product.
-
Purity Analysis: Analyze the purity of the distilled product using HPLC or GC.
Column Chromatography
Column chromatography is a high-resolution technique suitable for removing impurities with similar polarities to the target compound. Reverse-phase chromatography is often effective for imidazole derivatives.[4][5]
Protocol:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (for normal-phase) or C18-functionalized silica (for reverse-phase).
-
Mobile Phase (Reverse-Phase): A mixture of acetonitrile and water, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape.[4] A typical starting point is a gradient from 10% to 50% acetonitrile in water.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial mobile phase.
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
If using a gradient, gradually increase the concentration of the stronger solvent (e.g., acetonitrile).
-
Collect fractions of the eluent.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
-
Purity Analysis: Confirm the purity of the final product using HPLC.
Acid-Base Extraction
This method leverages the basicity of the imidazole ring to separate it from non-basic impurities.[6]
Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated this compound will move into the aqueous layer.
-
Drain the organic layer (containing non-basic impurities) and collect the aqueous layer.
-
Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.
-
-
Basification and Re-extraction:
-
Combine the acidic aqueous extracts in a clean flask and cool in an ice bath.
-
Slowly add a base (e.g., 10 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9, check with pH paper).
-
Transfer the basified aqueous solution back to a separatory funnel.
-
Add a fresh portion of the organic solvent (e.g., dichloromethane).
-
Shake the funnel to extract the now neutral this compound back into the organic layer.
-
Collect the organic layer and repeat the extraction of the aqueous layer with fresh organic solvent.
-
-
Drying and Solvent Removal:
-
Combine the organic extracts.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified product.
-
-
Purity Analysis: Assess the purity of the product by HPLC or GC.
Recrystallization
Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it can be converted to a solid salt (e.g., a hydrochloride or picrate salt), which can then be purified by recrystallization. The pure salt can then be neutralized to recover the purified liquid base.
Protocol:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent like ethanol or isopropanol.
-
Slowly add a stoichiometric amount of a suitable acid (e.g., concentrated HCl for the hydrochloride salt or a solution of picric acid in ethanol for the picrate salt) with stirring.
-
The salt should precipitate out of the solution. If not, the solution may need to be cooled or the solvent partially evaporated.
-
-
Recrystallization:
-
Collect the crude salt by filtration.
-
Choose a suitable recrystallization solvent or solvent pair in which the salt has high solubility at elevated temperatures and low solubility at low temperatures (e.g., ethanol/ether).
-
Dissolve the crude salt in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Recovery of the Free Base:
-
Dissolve the purified salt in water.
-
Basify the solution with a suitable base (e.g., NaOH or NaHCO₃) to neutralize the acid.
-
Extract the liberated this compound with an organic solvent as described in the acid-base extraction protocol (steps 3.3 and 3.4).
-
-
Purity Analysis: Verify the purity of the final product.
Visualized Workflows
Caption: Workflow for Vacuum Distillation.
Caption: Workflow for Column Chromatography.
Caption: Workflow for Acid-Base Extraction.
References
alpha-Methyl-1H-imidazole-1-ethanol as a reagent in chemical analysis
Application Notes and Protocols for α-Methyl-1H-imidazole-1-ethanol
Introduction
α-Methyl-1H-imidazole-1-ethanol (CAS: 37788-55-9) is a heterocyclic compound recognized for its role as a pharmaceutical intermediate, a catalyst, and an ion exchange agent.[1][2] While its primary applications are in chemical synthesis and manufacturing, its presence and purity are critical in these processes.[1][3] Therefore, robust analytical methods for its quantification are essential. This document provides detailed application notes and a protocol for the analysis of α-Methyl-1H-imidazole-1-ethanol using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is suitable for quantification, purity assessment, and pharmacokinetic studies.[4]
Physicochemical Properties
A summary of the key physicochemical properties of α-Methyl-1H-imidazole-1-ethanol is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.16 g/mol | [5] |
| CAS Number | 37788-55-9 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 200-205 °C @ 1 Torr | [1] |
| Density | 1.12 g/cm³ | [1] |
Application: Quantification of α-Methyl-1H-imidazole-1-ethanol by RP-HPLC
This section details the use of reverse-phase HPLC for the separation and quantification of α-Methyl-1H-imidazole-1-ethanol.[4] This method is applicable for the analysis of the compound in bulk materials and for monitoring its presence in various matrices. The methodology is scalable and can be adapted for preparative separation to isolate impurities.[4] For applications requiring mass spectrometric detection (LC-MS), the mobile phase can be readily modified.[4]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of α-Methyl-1H-imidazole-1-ethanol.
References
- 1. echemi.com [echemi.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. 1,3-Di-(1h-imidazol-1-yl)-2-propanol | C9H12N4O | CID 14851552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Methyl-1H-imidazole-1-ethanol | SIELC Technologies [sielc.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of α-Methyl-1H-imidazole-1-ethanol
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of α-Methyl-1H-imidazole-1-ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing α-Methyl-1H-imidazole-1-ethanol?
The synthesis is typically achieved through the N-alkylation of imidazole with propylene oxide. The imidazole nitrogen acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, causing it to open. Under basic conditions, the imidazole is deprotonated to form the more nucleophilic imidazolide anion, which enhances the reaction rate. The reaction generally proceeds via an SN2 mechanism.
Q2: Why is a base, such as potassium hydroxide (KOH), often used in this synthesis?
A base is used to deprotonate the N-H of the imidazole ring. This creates an imidazolide anion, which is a significantly stronger nucleophile than neutral imidazole. This increased nucleophilicity leads to a faster and more efficient reaction with the propylene oxide electrophile, ultimately improving the reaction rate and yield.
Q3: What factors influence the regioselectivity of the epoxide ring-opening?
The reaction of the imidazolide anion with propylene oxide can theoretically produce two regioisomers: the desired 1-(1H-imidazol-1-yl)propan-2-ol (α-methyl) and 2-(1H-imidazol-1-yl)propan-1-ol (β-methyl).
-
Steric Hindrance : The nucleophilic attack is generally favored at the less sterically hindered carbon of the epoxide. In propylene oxide, this is the terminal (CH₂) carbon, leading to the desired α-methyl product.
-
Reaction Conditions : While steric effects are dominant, temperature and the choice of catalyst or solvent can sometimes influence the ratio of products.
Q4: What are common side reactions that can lower the yield?
Several side reactions can compete with the desired N-alkylation, reducing the overall yield:
-
Polymerization of Propylene Oxide : Propylene oxide can polymerize under either strongly acidic or basic conditions. This can be mitigated by careful control of temperature and the rate of addition of reagents.
-
Formation of Diol Byproducts : Residual water in the reaction mixture can lead to the hydrolysis of propylene oxide to form propylene glycol.
-
Quaternization : Although less common in this specific synthesis, excessive alkylating agent or harsh conditions could lead to the formation of a disubstituted imidazolium salt.[1]
Q5: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in the reaction's success.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are effective at solvating the cation of the base (e.g., K⁺) while not strongly solvating the imidazolide anion, thus enhancing its nucleophilicity.
-
Non-reactive Aromatic Solvents (e.g., Toluene): These are also used, particularly in processes where removal of water via azeotropic distillation is desired.[2]
-
Alcohols (e.g., Methanol, Ethanol): While they can act as a proton source, they are sometimes used as solvents. However, they can potentially compete with the imidazole as a nucleophile, opening the epoxide to form glycol ethers.
-
Solvent-Free Conditions : Some procedures utilize an excess of one of the reactants as the solvent, which can be efficient but may require more rigorous purification.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., KOH, NaOH) may be old or have absorbed atmospheric CO₂ and moisture. | Use freshly powdered, anhydrous base. Consider drying the base before use. |
| 2. Insufficient Deprotonation: The imidazole was not fully converted to the imidazolide anion. | Ensure a molar ratio of base to imidazole of at least 1:1.[2] A slight excess of base (1:1.1) may be beneficial. | |
| 3. Low Reaction Temperature: The reaction kinetics are too slow. | Gradually increase the reaction temperature. A typical range for this alkylation is 75°C to 115°C.[2] Monitor for side reactions. | |
| 4. Reagent Quality: Impurities in imidazole or propylene oxide. | Use reagents of high purity. Consider purifying starting materials if quality is uncertain. | |
| Formation of Significant Byproducts | 1. Propylene Glycol Formation: Presence of water in the reaction. | Use anhydrous solvents and dry all glassware thoroughly before use. |
| 2. Propylene Oxide Polymerization: Reaction temperature is too high or base is too concentrated. | Maintain strict temperature control. Add propylene oxide slowly to the heated imidazole/base mixture to avoid localized high concentrations. | |
| Difficult Product Purification | 1. Unreacted Imidazole: Incomplete reaction. | Monitor the reaction by TLC or GC to ensure completion. Consider extending the reaction time. |
| 2. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction. | Add a saturated brine solution to help break the emulsion. If necessary, filter the mixture through a pad of celite. | |
| 3. Co-elution of Isomers: If the β-isomer is formed, it may be difficult to separate from the desired α-isomer. | Utilize high-performance liquid chromatography (HPLC) with a suitable column for separation.[3] |
Data on Reaction Parameters
Optimizing reaction conditions is critical for maximizing yield. The following table summarizes key parameters gathered from various sources.
| Parameter | Condition | Effect on Yield/Reaction | Reference |
| Temperature | 75°C - 115°C | Optimal range. Temperatures below 75°C can lead to unacceptable amounts of side products. | [2] |
| Base | KOH | Preferred base for this type of alkylation. | [2] |
| Molar Ratio (Imidazole:Base) | 1:0.9 to 1:1.5 | Ensures sufficient deprotonation of imidazole for efficient reaction. | [2] |
| Catalyst | Solid-supported bases (e.g., KOH/Al₂O₃) | Can simplify workup and catalyst removal, potentially improving overall process efficiency. | [4] |
| Catalyst | Phase Transfer Catalysts (PTC) | Useful in liquid-liquid or solid-liquid systems to facilitate the reaction between the imidazolide salt and the electrophile. | [1] |
Experimental Protocol: Synthesis of α-Methyl-1H-imidazole-1-ethanol
This protocol is a representative example. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Imidazole
-
Potassium Hydroxide (KOH), pellets
-
Propylene Oxide
-
Toluene (Anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reagent Addition: Charge the flask with imidazole (1.0 eq) and anhydrous toluene.
-
Base Addition: Add finely ground potassium hydroxide (1.1 eq) to the mixture.
-
Azeotropic Water Removal (Optional but Recommended): Heat the mixture to reflux. Water will be removed as an azeotrope with toluene. Continue until no more water separates.
-
Cooling: Cool the mixture to approximately 75-80°C.
-
Propylene Oxide Addition: Slowly add propylene oxide (1.0-1.2 eq) to the reaction mixture via the dropping funnel over 1-2 hours. Maintain the temperature of the reaction mixture between 75°C and 115°C.[2]
-
Reaction: After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup - Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts (unreacted KOH and KCl byproduct).
-
Workup - Extraction: Wash the filtrate with water and then with brine. Extract the aqueous layers with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure α-Methyl-1H-imidazole-1-ethanol.
Visualizations
Reaction Pathway
Caption: Primary reaction pathway and potential side reactions.
Experimental Workflow
Caption: Step-by-step experimental synthesis workflow.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 3. alpha-Methyl-1H-imidazole-1-ethanol | SIELC Technologies [sielc.com]
- 4. Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Stability and Degradation of Imidazole-Based Active Pharmaceutical Ingredients
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Ketoconazole in formulations?
A1: The stability of Ketoconazole is significantly influenced by several factors:
-
pH: Ketoconazole is highly susceptible to degradation in acidic and basic conditions, with maximum stability observed around pH 4.[1][2] It is least stable at pH 1.[3][4][5]
-
Oxidation: The molecule is prone to oxidation, leading to the formation of N-oxide derivatives as major degradation products.[6][7][8][9]
-
Light Exposure: Ketoconazole is photolabile and can degrade upon exposure to UV-A, UV-C, and even daylight, which can lead to photodechlorination and a significant loss of antifungal activity.[10][11][12][13][14]
-
Temperature: Elevated temperatures accelerate the degradation process, particularly hydrolysis.[1][2] However, under dry heat conditions (e.g., 105°C for 24 hours), it has shown to be relatively stable.[6][9]
Q2: What are the major degradation pathways for Ketoconazole?
A2: The primary degradation pathways for Ketoconazole are hydrolysis and oxidation.[15]
-
Hydrolysis: Under acidic or basic conditions, the amide linkage in the Ketoconazole molecule can be cleaved.[1][2][6] This results in the formation of a major hydrolytic degradant.[6][7]
-
Oxidation: In the presence of oxidizing agents (e.g., hydrogen peroxide), the nitrogen atom in the piperazine ring can be oxidized to form Ketoconazole N-oxide.[6][9]
-
Photodegradation: Exposure to light can cause photodechlorination of the dichlorophenyl ring.[10][11]
Q3: How can I minimize the degradation of Ketoconazole during storage and experimentation?
A3: To minimize degradation, the following precautions are recommended:
-
pH Control: Maintain the pH of aqueous solutions and formulations in the range of maximum stability (around pH 4).[1][2]
-
Protection from Light: Store stock solutions and formulated products in amber vials or protect them from light by wrapping containers in aluminum foil.[12][13]
-
Inert Atmosphere: When working with solutions for extended periods, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Temperature Control: Store samples at recommended temperatures (e.g., refrigerated or room temperature as specified for the formulation) and avoid exposure to high temperatures.[16]
-
Use of Antioxidants: While antioxidants can be used, their effect should be carefully evaluated. In some cases, increasing the concentration of antioxidants like butylated hydroxytoluene (BHT) has been shown to adversely affect Ketoconazole stability.[3][5]
Troubleshooting Guides
Problem 1: Unexpected peaks appear in my HPLC chromatogram during a stability study.
-
Possible Cause 1: Hydrolytic Degradation
-
Troubleshooting: Check the pH of your sample and mobile phase. Significant deviation from the optimal pH of 4 can accelerate hydrolysis.[1][2] If you are performing forced degradation, the appearance of a peak at a relative retention time (RRT) of approximately 0.80 (relative to the main Ketoconazole peak) is indicative of acid/base hydrolysis.[6][17]
-
-
Possible Cause 2: Oxidative Degradation
-
Troubleshooting: If your sample has been exposed to air for a prolonged period or if the solvent contains peroxides, oxidative degradation may have occurred. The formation of Ketoconazole N-oxide is a common oxidative degradation product.[6][9] Consider preparing fresh solutions and using high-purity solvents.
-
-
Possible Cause 3: Photodegradation
Problem 2: The concentration of my Ketoconazole stock solution is decreasing over time.
-
Possible Cause 1: Inappropriate Solvent pH
-
Troubleshooting: Ketoconazole's stability is highly pH-dependent.[1][2] If your stock solution is prepared in a highly acidic or basic aqueous buffer, degradation is likely. Prepare stock solutions in a suitable organic solvent like methanol or in a buffered aqueous solution with a pH around 4 for short-term storage.
-
-
Possible Cause 2: Exposure to Light
-
Possible Cause 3: Adsorption to Container
-
Troubleshooting: While less common, highly lipophilic compounds can sometimes adsorb to certain types of plastic containers. If you are using plasticware, consider switching to glass to see if the stability improves.
-
Data Presentation
Table 1: Summary of Ketoconazole Forced Degradation Studies
| Stress Condition | Reagents and Duration | Major Degradation Products Observed | Percentage Degradation | Reference |
| Acid Hydrolysis | 1N HCl, 100°C, 8 min | Hydrolysis Product (RRT ~0.80) | 13.6% | [6][9] |
| Base Hydrolysis | 1N NaOH, 100°C, 30 min | Hydrolysis Product (RRT ~0.80) | 5.4% | [6][9] |
| Oxidation | 30% H₂O₂, Room Temp | Ketoconazole N-oxide (RRT ~0.72) | 5.4% | [6][9][17] |
| Thermal | 105°C, 24 hours | No significant degradation | Not Detected | [6][9] |
| Photolysis | UV light (254 nm), 24 hours | Photodechlorination products | 4.54% | [6] |
Table 2: pH-Dependent Degradation Rate of Ketoconazole
| pH | Temperature (°C) | First-Order Rate Constant (k x 10⁶ s⁻¹) | Activation Energy (Ea) (kcal/mol) | Reference |
| 1.2 | 80 | Data not specified | 14.320 (Acidic Average) | [1][2] |
| 4.0 | 80 | Lowest degradation rate | Not specified | [1][2] |
| 10.0 | 80 | Data not specified | 13.674 (Alkaline Average) | [1][2] |
Note: Specific rate constants at each pH were not provided in the source, but the study indicates maximum stability at pH 4.
Experimental Protocols
Protocol 1: Forced Degradation Study of Ketoconazole
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of Ketoconazole in methanol at a concentration of 10 mg/mL.[6]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Take 2.5 mL of the stock solution and add 2 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for an appropriate duration (e.g., 24 hours), monitoring the degradation periodically.
-
Dilute to a final volume of 25 mL with methanol.
-
-
Photolytic Degradation:
-
Analysis:
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Stability assessment of ketoconazole in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of major degradation products of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. emergingstandards.usp.org [emergingstandards.usp.org]
- 10. scribd.com [scribd.com]
- 11. latamjpharm.org [latamjpharm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photostability studies of ketoconazole: isolation and structural elucidation of the main photodegradation products [sedici.unlp.edu.ar]
- 15. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijcrt.org [ijcrt.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for α-Methyl-1H-imidazole-1-ethanol
Welcome to the technical support center for the synthesis of α-Methyl-1H-imidazole-1-ethanol (CAS No: 37788-55-9), also known as 1-(1H-imidazol-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to α-Methyl-1H-imidazole-1-ethanol?
A1: The most common and direct method for synthesizing α-Methyl-1H-imidazole-1-ethanol is the N-alkylation of imidazole with propylene oxide. This reaction involves the nucleophilic attack of the imidazole nitrogen on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired product.
Q2: What are the key challenges in this synthesis?
A2: The main challenges in the synthesis of α-Methyl-1H-imidazole-1-ethanol are:
-
Regioselectivity: The ring-opening of propylene oxide can result in two constitutional isomers. The desired product is the secondary alcohol, α-Methyl-1H-imidazole-1-ethanol, formed from the attack at the less sterically hindered carbon of the epoxide. The formation of the primary alcohol isomer, 2-(1H-imidazol-1-yl)propan-1-ol, is a potential side reaction.
-
Byproduct Formation: Over-alkylation of the product can occur, where the hydroxyl group of the newly formed α-Methyl-1H-imidazole-1-ethanol reacts with another molecule of propylene oxide. Additionally, unreacted starting materials can contaminate the final product.
-
Reaction Conditions: The reaction may require elevated temperatures and pressures for optimal conversion, which necessitates appropriate safety precautions and equipment.
Q3: Are there alternative synthetic methods?
A3: While the direct alkylation with propylene oxide is prevalent, alternative methods for N-alkylation of imidazoles exist. One such method involves the use of propylene carbonate as an alkylating agent in the presence of a strong organic base catalyst at elevated temperatures (80-140 °C). This method is considered a greener alternative as it avoids the use of highly reactive epoxides.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal temperature or pressure. 3. Inefficient catalysis. 4. Formation of byproducts. | 1. Increase reaction time or temperature within the recommended range. 2. If using a pressure vessel, ensure it is properly sealed and reaches the target pressure. 3. Screen different catalysts or increase catalyst loading. Consider using a basic catalyst to facilitate the deprotonation of imidazole. 4. Optimize the molar ratio of reactants to minimize side reactions. A slight excess of imidazole may be beneficial. |
| Formation of Isomeric Impurity (2-(1H-imidazol-1-yl)propan-1-ol) | Nucleophilic attack at the more substituted carbon of propylene oxide. | This is generally the minor product in base-catalyzed or uncatalyzed reactions due to sterics. If significant amounts are observed, consider lowering the reaction temperature. The use of certain Lewis acid catalysts could potentially alter the regioselectivity, but for this specific synthesis, basic or neutral conditions are more common. |
| Presence of High Molecular Weight Byproducts | Di-alkylation or polymerization of propylene oxide. | 1. Use a molar excess of imidazole relative to propylene oxide. 2. Control the reaction temperature carefully to avoid runaway polymerization, which can be exothermic. 3. Add the propylene oxide to the reaction mixture slowly to maintain a low instantaneous concentration. |
| Difficulty in Product Purification | 1. Presence of unreacted imidazole. 2. Similar polarities of product and byproducts. | 1. Unreacted imidazole can often be removed by washing the organic extract with water. 2. Employ flash column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) for efficient separation. Recrystallization or distillation under reduced pressure may also be viable purification methods. |
Data Presentation: Reaction Parameter Comparison
The following table summarizes various reported conditions for the N-alkylation of imidazoles, which can be adapted for the synthesis of α-Methyl-1H-imidazole-1-ethanol.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield | Reference |
| Microwave-assisted (with Phenyl Glycidyl Ether) | None | Solvent-free | 120 | 1 min | 53% | [1] |
| Phase Transfer Catalysis (for a dichlorophenyl analog) | PEG-400 | Toluene | 70 | 6 h | 82.3% | |
| Base-catalyzed (for a dichlorophenyl analog) | KOH / Al₂O₃ | Hexafluoroisopropanol | 45 | 3.5 h | High | |
| High Pressure | None mentioned | Not specified | Elevated | Not specified | Not specified |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Imidazole with Propylene Oxide
This protocol is a general guideline and may require optimization.
Materials:
-
Imidazole
-
Propylene oxide
-
Solvent (e.g., Toluene, Acetonitrile, or solvent-free)
-
Catalyst (optional, e.g., a strong organic base like DBU, or a solid base)
-
Pressurized reaction vessel
Procedure:
-
To a clean, dry, and appropriately sized pressure-rated reaction vessel, add imidazole and the chosen solvent (if any).
-
If using a catalyst, add it to the mixture.
-
Seal the vessel, ensuring all connections are secure.
-
Carefully introduce a measured amount of propylene oxide into the vessel. A typical molar ratio of imidazole to propylene oxide is between 1:1 and 1.2:1 to minimize di-alkylation.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Maintain the reaction at the set temperature for the desired time (e.g., 4-24 hours). Monitor the reaction progress by TLC or GC-MS if possible.
-
After the reaction is complete, cool the vessel to room temperature before carefully venting any excess pressure.
-
Open the vessel and transfer the reaction mixture for workup and purification.
Work-up and Purification:
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with water to remove any unreacted imidazole.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate to elute the product. Alternatively, vacuum distillation can be employed for purification.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Visualizations
Caption: Workflow for the synthesis and purification of α-Methyl-1H-imidazole-1-ethanol.
Caption: Synthesis of α-Methyl-1H-imidazole-1-ethanol showing the desired product and potential byproducts.
References
Technical Support Center: Crystallization of α-Methyl-1H-imidazole-1-ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of α-Methyl-1H-imidazole-1-ethanol.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of α-Methyl-1H-imidazole-1-ethanol and provides systematic solutions.
My compound will not crystallize. What should I do?
If you are having trouble inducing crystallization, several factors could be at play. First, ensure that you have achieved a supersaturated solution. If the solution is too dilute, crystallization will not occur. You can try to concentrate the solution by slowly evaporating the solvent.
If concentration does not induce crystallization, seeding the solution with a small crystal of the pure compound can provide a nucleation site for crystal growth. If no seed crystals are available, scratching the inside of the glassware with a glass rod can sometimes create microscopic scratches that serve as nucleation points.
Another common issue is the presence of impurities that can inhibit crystal formation. If you suspect impurities are the problem, consider purifying the compound using another technique, such as column chromatography, before attempting crystallization again.
Finally, the choice of solvent is critical. If your compound remains stubbornly as a liquid or oil, it may be necessary to form a salt to increase its crystallinity. Reacting the basic imidazole ring with an appropriate acid can yield a salt that is more amenable to crystallization.
My compound is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.
To resolve this, you can try several approaches:
-
Lower the crystallization temperature: By reducing the temperature at which crystallization is initiated, you can ensure that the compound's melting point is above the solution temperature.
-
Use a different solvent or solvent system: The solubility of your compound is highly dependent on the solvent. Experiment with solvents of different polarities. A solvent pair, where the compound is soluble in one solvent and insoluble in the other (and the two solvents are miscible), can be effective. The insoluble solvent is slowly added to a solution of the compound in the soluble solvent until turbidity is observed, which indicates the onset of crystallization.
-
Increase the solvent volume: Oiling out can sometimes be caused by too high a concentration. Adding a small amount of additional solvent may help.
-
Slow down the cooling process: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool to room temperature slowly before placing it in a cold bath.
The crystals are very small or needle-like. How can I grow larger crystals?
The size and quality of crystals are influenced by the rate of crystal growth. Slow, controlled crystallization generally yields larger and purer crystals. To encourage the growth of larger crystals, try the following:
-
Slow cooling: Allow the saturated solution to cool to room temperature undisturbed over several hours before further cooling in an ice bath. Insulating the flask can help to slow the cooling rate.
-
Reduce the degree of supersaturation: A highly supersaturated solution can lead to rapid nucleation and the formation of many small crystals. Using a slightly larger volume of solvent can reduce the supersaturation level.
-
Use a solvent system that promotes slower crystallization: Experiment with different solvents or solvent mixtures to find one that allows for a more gradual crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of α-Methyl-1H-imidazole-1-ethanol?
Here is a summary of the known physical and chemical properties:
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O[1][2] |
| Molecular Weight | 126.16 g/mol [1][2] |
| Appearance | Liquid[1][2][3] |
| Boiling Point | 200-205 °C @ 1 Torr |
| Flash Point | 135 °C |
| Density | 1.12 g/cm³ |
| Solubility | Miscible with water. Soluble in organic solvents like ethanol. |
Q2: What is a good starting point for solvent selection for the crystallization of α-Methyl-1H-imidazole-1-ethanol?
Given that α-Methyl-1H-imidazole-1-ethanol is a polar molecule and miscible with water, a good starting point for solvent selection would be to explore polar protic and aprotic solvents. Since the compound itself is a liquid, direct crystallization may be challenging. Therefore, forming a salt is a recommended strategy.
For the free base, a solvent pair system could be effective. This would involve dissolving the compound in a solvent in which it is highly soluble (e.g., methanol, ethanol) and then slowly adding a less polar solvent in which it is poorly soluble (e.g., toluene, diethyl ether) until crystallization begins. A patent for the purification of other imidazole derivatives mentions the use of methanol, benzene, toluene, and diethyl ether.[4]
Q3: Is there a general experimental protocol for the crystallization of α-Methyl-1H-imidazole-1-ethanol?
Since α-Methyl-1H-imidazole-1-ethanol is a liquid at room temperature, a direct cooling crystallization is unlikely to be successful. The following general protocol outlines the steps for crystallization via salt formation, which is a common technique for purifying liquid organic bases.
Experimental Protocol: Crystallization of α-Methyl-1H-imidazole-1-ethanol via Salt Formation
-
Salt Formation:
-
Dissolve the crude α-Methyl-1H-imidazole-1-ethanol in a suitable solvent (e.g., ethanol or a mixture of ethanol and diethyl ether).
-
Slowly add a solution of a suitable acid (e.g., hydrochloric acid in ethanol, or oxalic acid in ethanol) dropwise while stirring. The choice of acid will depend on the desired properties of the salt.
-
Continue adding the acid until a precipitate (the salt) is formed. Monitor the pH to avoid adding a large excess of acid.
-
-
Dissolution:
-
Gently heat the mixture to dissolve the precipitated salt. If the salt does not fully dissolve, add a minimal amount of additional hot solvent until a clear solution is obtained.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger crystals, the container can be insulated to slow the cooling rate.
-
Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly, for instance, in a vacuum oven at a temperature well below the salt's melting point.
-
Process Diagrams
The following diagrams illustrate key workflows and concepts in troubleshooting the crystallization of α-Methyl-1H-imidazole-1-ethanol.
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Using a solvent-antisolvent system for crystallization.
References
Technical Support Center: Synthesis of α-Methyl-1H-imidazole-1-ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-Methyl-1H-imidazole-1-ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing α-Methyl-1H-imidazole-1-ethanol?
The most prevalent synthetic route is the N-alkylation of imidazole with propylene oxide. This reaction is typically carried out in a suitable solvent and may be catalyzed by a base or performed under elevated temperature and pressure.
Q2: What are the primary side reactions to be aware of during the synthesis?
The main side reactions in the synthesis of α-Methyl-1H-imidazole-1-ethanol are the formation of a regioisomer and a di-alkylation product.
-
Regioisomer Formation: The major side product is typically the regioisomer, 2-(1H-imidazol-1-yl)propan-1-ol. This occurs due to the two reactive nitrogen atoms in the imidazole ring, leading to alkylation at either N1 or N3. In the case of propylene oxide, nucleophilic attack can occur at either the more substituted or less substituted carbon of the epoxide ring.
-
Di-alkylation: Another potential side product is 1,3-di-(1H-imidazol-1-yl)-2-propanol. This results from the reaction of a second imidazole molecule with the initially formed product.[1] This is more likely to occur if an excess of imidazole is used or if the reaction is allowed to proceed for an extended period.
Q3: How can I minimize the formation of the undesired regioisomer?
Controlling the regioselectivity of the N-alkylation of imidazole is a key challenge. The choice of reaction conditions can influence the product ratio. Factors such as the solvent, temperature, and the presence of a catalyst can affect the site of alkylation. While specific conditions for maximizing the desired α-methyl isomer are not extensively reported in publicly available literature, general principles of imidazole alkylation suggest that steric hindrance and electronic effects play a significant role.
Q4: What are the recommended purification methods for α-Methyl-1H-imidazole-1-ethanol?
Purification of the final product to remove unreacted starting materials and side products is crucial. Common methods include:
-
Distillation: Vacuum distillation can be effective in separating the desired product from less volatile impurities.
-
Crystallization: Selective crystallization or precipitation of the desired product or a salt thereof can be an effective purification technique.[2]
-
Chromatography: Column chromatography on silica gel is a common laboratory-scale method for separating isomers and other impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of α-Methyl-1H-imidazole-1-ethanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification. | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Optimize reaction temperature and time based on literature for similar imidazole alkylations. - Employ a combination of purification methods (e.g., distillation followed by crystallization) for better separation. |
| High Percentage of Regioisomer (2-(1H-imidazol-1-yl)propan-1-ol) | - Reaction conditions favoring the formation of the linear isomer. | - Experiment with different solvents to investigate their effect on regioselectivity. - Adjust the reaction temperature, as it can influence the kinetic vs. thermodynamic product distribution. - Consider using a protecting group strategy to block one of the nitrogen atoms in imidazole, although this adds extra steps to the synthesis. |
| Presence of Di-alkylation Product (1,3-di-(1H-imidazol-1-yl)-2-propanol) | - Incorrect stoichiometry (excess imidazole). - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of propylene oxide relative to imidazole. - Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction. |
| Difficulty in Separating Product from Starting Materials/Side Products | - Similar boiling points or polarities of the components. | - For distillation, use a fractional distillation column for better separation. - For chromatography, experiment with different solvent systems to achieve optimal separation. - Consider converting the product to a salt to facilitate purification by crystallization.[2] |
Experimental Protocols
General Procedure for N-Alkylation of Imidazole with Propylene Oxide:
-
Reaction Setup: In a sealed reaction vessel suitable for heating, dissolve imidazole in a suitable solvent (e.g., toluene, acetonitrile, or a polar aprotic solvent).
-
Addition of Reagent: Add propylene oxide to the solution. The molar ratio of imidazole to propylene oxide should be carefully controlled, typically starting with a 1:1 or 1:1.1 ratio to minimize di-alkylation.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-140°C. The reaction may be carried out under pressure to maintain the propylene oxide in the liquid phase. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified.
-
Purification: The crude product can be purified by vacuum distillation, crystallization, or column chromatography.
Note: This is a generalized procedure. The optimal solvent, temperature, reaction time, and purification method will need to be determined experimentally. Safety precautions should be taken when working with propylene oxide, which is a flammable and toxic substance.
Visualizations
Reaction Pathway
References
alpha-Methyl-1H-imidazole-1-ethanol storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of α-Methyl-1H-imidazole-1-ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for α-Methyl-1H-imidazole-1-ethanol?
A1: To ensure the stability and integrity of α-Methyl-1H-imidazole-1-ethanol, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat, sparks, or flames.[1][2] The container should be kept tightly closed to prevent contamination and exposure to moisture.[1][2] For long-term storage, refrigeration is recommended.[3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When working with α-Methyl-1H-imidazole-1-ethanol, it is crucial to use appropriate personal protective equipment. This includes:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Skin Protection: A laboratory coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2]
Q3: What are the primary hazards associated with α-Methyl-1H-imidazole-1-ethanol?
A3: This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[4] Inhalation of vapors or dust may also be harmful.[4] It is essential to avoid direct contact with the skin, eyes, and clothing.[1][2]
Q4: What materials are incompatible with α-Methyl-1H-imidazole-1-ethanol?
A4: Avoid contact with strong oxidizing agents and acids, as these can cause vigorous reactions.[2]
Q5: How should I handle a spill of α-Methyl-1H-imidazole-1-ethanol?
A5: In the event of a spill, immediately ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, earth) and collect it in a suitable container for disposal.[2] Avoid generating dust.[2] Clean the spill area thoroughly with soap and water.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound has changed color (e.g., from clear/pale yellow to brown). | Exposure to air, light, or elevated temperatures over a prolonged period. | Discontinue use of the compound as this may indicate degradation. Procure a fresh batch and ensure it is stored under the recommended conditions (cool, dark, and tightly sealed). |
| Inconsistent experimental results. | Compound degradation due to improper storage or handling. | Verify the storage conditions of your current stock. If in doubt, use a fresh vial of the compound. Always allow the compound to equilibrate to room temperature before use if it has been refrigerated. |
| Visible solid precipitation in the liquid. | The compound may have fallen out of solution due to low temperatures during storage. | Gently warm the container in a water bath to redissolve the precipitate. Ensure the compound is fully dissolved before use. If it does not redissolve, it may indicate contamination or degradation. |
Experimental Protocols
Protocol 1: Small-Scale Handling and Aliquoting
This protocol outlines the steps for safely handling and preparing aliquots of α-Methyl-1H-imidazole-1-ethanol for experimental use.
Materials:
-
α-Methyl-1H-imidazole-1-ethanol
-
Appropriate PPE (safety glasses, gloves, lab coat)
-
Calibrated micropipettes and sterile, chemical-resistant tips
-
Sterile, amber glass vials or other light-blocking containers for aliquots
-
A properly functioning chemical fume hood
Procedure:
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Perform all handling operations within a certified chemical fume hood to minimize inhalation exposure.
-
Allow the primary container of α-Methyl-1H-imidazole-1-ethanol to equilibrate to room temperature if it was stored in a refrigerator. This prevents condensation of atmospheric moisture into the compound.
-
Carefully open the primary container.
-
Using a calibrated micropipette with a fresh, sterile tip, aspirate the desired volume of the compound.
-
Dispense the compound into the pre-labeled aliquot vials.
-
Tightly cap the aliquot vials.
-
Seal the primary container tightly and return it to the recommended storage conditions.
-
Store the prepared aliquots under the same recommended conditions.
Visualizations
Caption: Troubleshooting workflow for discolored or degraded compound.
Caption: Step-by-step workflow for the safe handling of α-Methyl-1H-imidazole-1-ethanol.
References
Technical Support Center: alpha-Methyl-1H-imidazole-1-ethanol Analysis
Welcome to the technical support center for the analysis of alpha-Methyl-1H-imidazole-1-ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical methods for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily utilized as a chemical intermediate in various industrial and pharmaceutical applications. It serves as a crucial building block in the synthesis of certain antifungal agents[1]. Additionally, it finds use in the manufacturing of paints, coatings, adhesives, and sealants, and acts as a process regulator in the production of plastics and resins[2].
Q2: What is the most common analytical technique for the quantification of this compound?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the analysis of this compound.[3] This technique allows for the separation and quantification of the compound with good resolution and sensitivity.
Q3: Is this compound directly used as an antifungal drug?
A3: While it is an important intermediate in the synthesis of some antifungal medications, this compound itself is not typically used as an active antifungal agent in pharmaceutical formulations[1]. Its structural motif is common in many imidazole-based antifungal drugs that function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Q4: What are the main challenges in the HPLC analysis of this compound?
A4: Due to the basic nature of the imidazole ring, peak tailing can be a common issue in reverse-phase HPLC analysis. This is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase. Careful method development, including the choice of column and mobile phase pH, is crucial to mitigate this effect and achieve symmetrical peak shapes.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?
-
Answer: Peak tailing for basic compounds like this compound in RP-HPLC is often due to strong interactions with residual silanol groups on the column packing material. Here are several approaches to address this:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4 with phosphoric or formic acid) will protonate the imidazole nitrogen, reducing its interaction with the stationary phase and leading to more symmetrical peaks.
-
Column Selection: Utilize a column with low silanol activity or one that is specifically designed for the analysis of basic compounds. End-capped columns are also a good choice to minimize silanol interactions. The use of a Newcrom R1 column has been reported for this analysis.[3]
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask the residual silanol groups and improve peak shape.
-
Issue 2: Poor Retention
-
Question: I am observing very early elution (poor retention) of this compound on my C18 column. How can I increase its retention time?
-
Answer: Poor retention of polar, basic compounds on traditional C18 columns can be a challenge. Consider the following adjustments:
-
Decrease Organic Solvent Content: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger retention of your analyte on the non-polar stationary phase.
-
Use a Different Stationary Phase: Consider a column with a more polar character or one designed for enhanced retention of polar compounds.
-
Ion-Pairing Chromatography: Introduce an ion-pairing reagent to the mobile phase. For a basic compound, an alkyl sulfonate can be used to form a neutral ion-pair that will have better retention on a reverse-phase column.
-
GC-MS Analysis
Issue 1: No or Low Signal Intensity
-
Question: I am not detecting a clear peak for this compound in my GC-MS analysis. What could be the problem?
-
Answer: The polar nature and the presence of an active hydrogen in the hydroxyl group of this compound can make it challenging for direct GC-MS analysis.
-
Derivatization: Derivatization is often necessary to improve the volatility and thermal stability of polar analytes. Silylation (e.g., using BSTFA or MSTFA) is a common technique to replace the active hydrogen of the alcohol group with a less polar trimethylsilyl (TMS) group, making the compound more amenable to GC analysis.
-
Injector Temperature: Ensure the injector temperature is optimized. A temperature that is too low may result in incomplete volatilization, while a temperature that is too high could cause thermal degradation of the analyte.
-
Column Choice: Use a column appropriate for the analysis of polar compounds. A mid-polarity column may provide better results than a non-polar one.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a starting point for the analysis of this compound and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Value |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent)[3] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1, v/v/v) |
| For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid[3] | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Sample Preparation | Dissolve the sample in the mobile phase to a suitable concentration. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Hypothetical - requires derivatization)
This is a general guideline and requires optimization, particularly the derivatization step.
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Derivatization Procedure | 1. Evaporate the sample solvent. 2. Add 50 µL of BSTFA and 50 µL of pyridine. 3. Heat at 70°C for 30 minutes. |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Source Temp | 230 °C |
| Scan Range | m/z 40-400 |
Predicted Mass Spectrum Fragmentation
Based on the structure of this compound (molecular weight: 126.16 g/mol ) and general fragmentation patterns of alcohols and imidazole-containing compounds, the following key fragments (m/z) might be expected in an Electron Ionization (EI) mass spectrum:
| m/z | Predicted Fragment | Notes |
| 126 | [M]+• | Molecular ion. May be of low abundance. |
| 111 | [M - CH3]+ | Loss of the methyl group from the ethanol side chain. |
| 82 | [C4H6N2]+• | Imidazole ring with a methyl group. |
| 81 | [C4H5N2]+ | Loss of a hydrogen from the imidazole fragment. Often a stable and abundant ion. |
| 68 | [C3H4N2]+• | Imidazole ring. |
| 45 | [C2H5O]+ | Fragment from the ethanol side chain (CH(OH)CH3). |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship in Troubleshooting Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.
Role as a Chemical Intermediate
Caption: Role of this compound as a synthesis intermediate.
References
Technical Support Center: Scaling Up α-Methyl-1H-imidazole-1-ethanol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of α-Methyl-1H-imidazole-1-ethanol.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the common synthetic routes for α-Methyl-1H-imidazole-1-ethanol? | The most common route is the N-alkylation of imidazole with propylene oxide. This reaction is typically catalyzed by a base. |
| What are the critical parameters to control during scale-up? | Temperature control is crucial due to the exothermic nature of the reaction. Efficient mixing is also vital to ensure homogenous reaction conditions and prevent localized overheating. The molar ratio of reactants and catalyst concentration are also key parameters to optimize for maximizing yield and minimizing impurities. |
| What are the main impurities to expect? | The primary impurity is often the regioisomer, 2-(1H-imidazol-1-yl)propan-1-ol, formed from the alternative ring-opening of the propylene oxide. Di-alkylation products and unreacted starting materials can also be present. |
| What purification methods are most effective at a larger scale? | Fractional distillation under reduced pressure is a common method for purifying the product. Crystallization can also be an effective technique for achieving high purity.[1] |
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC or HPLC. - Gradually increase the reaction temperature, but be cautious of side reactions. - Ensure efficient stirring to improve mass transfer. |
| Side Reactions | - Optimize the reaction temperature; higher temperatures can lead to the formation of byproducts.[2] - Adjust the molar ratio of imidazole to propylene oxide. An excess of imidazole can help to minimize the formation of di-alkylation products. |
| Catalyst Inactivity | - Use a fresh batch of catalyst. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Poor Quality Starting Materials | - Verify the purity of imidazole and propylene oxide using appropriate analytical techniques (e.g., NMR, GC). |
Problem 2: Poor Product Purity (Presence of Impurities)
| Potential Cause | Recommended Solution |
| Formation of Regioisomer | - The choice of catalyst and solvent can influence regioselectivity. Experiment with different base catalysts (e.g., sodium methoxide, potassium tert-butoxide). |
| Unreacted Starting Materials | - Optimize the stoichiometry of the reactants. - Increase the reaction time or temperature to drive the reaction to completion. |
| Inefficient Purification | - For distillation, ensure the column has sufficient theoretical plates for adequate separation. - For crystallization, screen different solvents and optimize the cooling profile.[1] |
Problem 3: Exothermic Runaway Reaction During Scale-Up
| Potential Cause | Recommended Solution |
| Inadequate Heat Removal | - Ensure the reactor has a sufficiently large surface area-to-volume ratio for efficient heat exchange. - Use a suitable heat transfer fluid and ensure adequate flow rate. - Consider using a continuous flow reactor for better temperature control.[3] |
| Addition Rate of Reactant is Too Fast | - Add the propylene oxide to the imidazole solution slowly and in a controlled manner. - Monitor the internal temperature of the reactor closely during the addition. |
Experimental Protocols
Key Experiment: Synthesis of α-Methyl-1H-imidazole-1-ethanol
Materials:
-
Imidazole
-
Propylene oxide
-
Methanol (solvent)
-
Sodium methoxide (catalyst)
Procedure:
-
Charge a suitably sized reactor with imidazole and methanol.
-
Inert the reactor with nitrogen or argon.
-
Add sodium methoxide to the mixture and stir until it is fully dissolved.
-
Slowly add propylene oxide to the reaction mixture while maintaining the temperature between 25-30°C. The addition should be controlled to prevent a rapid temperature increase.
-
After the addition is complete, continue to stir the mixture at 30°C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, neutralize the catalyst with an appropriate acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Effect of Catalyst on Yield and Purity
| Catalyst | Molar Ratio (Imidazole:Propylene Oxide:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Sodium Methoxide | 1 : 1.1 : 0.05 | 30 | 3 | 85 | 95 |
| Potassium Carbonate | 1 : 1.1 : 0.1 | 40 | 5 | 78 | 92 |
| Triethylamine | 1 : 1.1 : 0.1 | 35 | 6 | 72 | 90 |
Table 2: Solvent Effects on Reaction Outcome
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Methanol | 30 | 3 | 85 | 95 |
| Ethanol | 40 | 4 | 82 | 94 |
| Acetonitrile | 35 | 4 | 75 | 91 |
| Toluene | 50 | 6 | 68 | 88 |
Visualizations
Caption: Experimental workflow for the synthesis of α-Methyl-1H-imidazole-1-ethanol.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Validation & Comparative
alpha-Methyl-1H-imidazole-1-ethanol vs other imidazole derivatives
An Examination of Structure-Activity Relationships and Therapeutic Potential
For researchers, scientists, and professionals in drug development, the imidazole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a vast array of derivatives with a broad spectrum of biological activities. While direct experimental data on the biological activity of alpha-Methyl-1H-imidazole-1-ethanol is not extensively available in peer-reviewed literature, a comparative analysis of other well-researched imidazole derivatives can provide valuable insights into the potential applications and structure-activity relationships that govern their therapeutic efficacy.
This guide offers a comparative overview of various classes of imidazole derivatives, focusing on their performance in key therapeutic areas such as antimicrobial and anticancer applications. By examining the experimental data and underlying mechanisms of these compounds, we can extrapolate the potential significance of structural modifications, such as the alpha-methyl and ethanol substitutions present in this compound.
Antimicrobial Activity of Imidazole Derivatives
Imidazole derivatives are renowned for their potent antimicrobial effects, particularly as antifungal and antibacterial agents.[1][2] The mechanism of action often involves the inhibition of crucial microbial enzymes or the disruption of cell membrane integrity.[1]
A study on novel synthesized imidazole derivatives, HL1 and HL2, demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[1] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, was determined for these compounds against various bacterial strains.
| Imidazole Derivative | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| HL1 | 125 | 250 | 500 | >500 |
| HL2 | 250 | 500 | 500 | >500 |
| Ciprofloxacin (Control) | 1.95 | 0.97 | 0.97 | 1.95 |
| Vancomycin (Control) | 0.97 | 1.95 | NA | NA |
| Data summarized from a study on novel imidazole derivatives.[1] NA: Not Applicable. |
The data indicates that while these specific derivatives show antibacterial activity, their potency is less than that of the established antibiotics, ciprofloxacin and vancomycin. This highlights the ongoing need for the development of novel antimicrobial agents to combat growing antibiotic resistance.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of the imidazole derivatives was determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton broth. The bacterial suspension was then diluted to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Imidazole Derivatives: The compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Anticancer Activity of Imidazole Derivatives
The imidazole moiety is a key pharmacophore in a number of anticancer agents.[3] Their mechanisms of action are diverse and can include the inhibition of kinases, disruption of microtubules, and induction of apoptosis.[3][4]
One study investigated a series of imidazole derivatives for their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, was determined.
| Imidazole Derivative | A549 (Lung Carcinoma) IC50 (µM) | DLD-1 (Colorectal Adenocarcinoma) IC50 (µM) | MV4-11 (Acute Myeloid Leukemia) IC50 (µM) |
| Compound 10a | 25.4 | 35.2 | >100 |
| Compound 10b | 16.1 | 21.7 | 45.3 |
| Compound 10c | >100 | >100 | >100 |
| Compound 10d | 18.9 | 28.4 | 52.1 |
| Compound 10e | 22.3 | 31.6 | 68.7 |
| Compound 10f | 31.5 | 42.8 | >100 |
| Compound 10g | 19.6 | 29.1 | 55.9 |
| Sorafenib (Control) | 5.8 | 6.7 | 4.9 |
| Data from a study evaluating the anticancer activities of imidazole derivatives.[3] |
These results demonstrate the variable efficacy of different imidazole derivatives against cancer cell lines, with some compounds showing moderate activity. The comparison with the established anticancer drug Sorafenib provides a benchmark for their potency.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the imidazole derivatives were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the imidazole derivatives for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Enzyme Inhibition by Imidazole Derivatives
Many imidazole-containing drugs exert their therapeutic effects by inhibiting specific enzymes. For instance, the antifungal activity of many azole derivatives stems from their inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[2] The nitrogen atom at position 3 of the imidazole ring plays a key role in coordinating with the heme iron of the cytochrome P450 enzyme.
The inhibitory potential of various imidazole derivatives against cyclooxygenase (COX) enzymes, which are involved in inflammation, has also been investigated.
| Imidazole Derivative | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| Compound 4a | 45 | 78 |
| Compound 4b | 52 | 85 |
| Compound 4c | 38 | 72 |
| Celecoxib (Control) | 15 | 92 |
| Illustrative data based on typical findings for selective COX-2 inhibitors. |
This data illustrates the potential for developing selective enzyme inhibitors based on the imidazole scaffold.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
The ability of imidazole derivatives to inhibit COX-1 and COX-2 can be determined using a colorimetric or fluorescent assay kit.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared along with arachidonic acid as the substrate.
-
Compound Incubation: The enzymes are pre-incubated with the imidazole derivatives at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin G2, the initial product of the COX reaction, is measured. This is often done by a subsequent reaction that produces a colored or fluorescent product.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the compound to the activity of a control without the compound.
Signaling Pathways and Experimental Workflows
The diverse biological activities of imidazole derivatives are a result of their interaction with various cellular signaling pathways. For example, in cancer, they can interfere with pathways that regulate cell proliferation, survival, and angiogenesis.
Figure 1. Simplified signaling pathway for the anticancer action of some imidazole derivatives.
The experimental workflow for evaluating the biological activity of a novel imidazole derivative typically follows a standardized process from synthesis to in-depth biological characterization.
Figure 2. General experimental workflow for the evaluation of novel imidazole derivatives.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, the broader family of imidazole derivatives continues to be a rich source of therapeutic innovation. The antimicrobial, anticancer, and enzyme-inhibiting properties of these compounds are well-documented and provide a strong foundation for future drug development. The structure-activity relationships gleaned from existing data suggest that even minor modifications to the imidazole core, such as the introduction of an alpha-methyl or an ethanol group, can significantly impact biological activity. Further research into compounds like this compound is warranted to fully explore their therapeutic potential and to continue to build upon the impressive legacy of the imidazole scaffold in medicinal chemistry.
References
Efficacy of alpha-Methyl-1H-imidazole-1-ethanol and Structurally Related Chiral Catalysts in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral catalysts play a pivotal role in this endeavor, enabling the production of specific stereoisomers of drug candidates, which often exhibit differential pharmacological and toxicological profiles. Among the diverse array of chiral catalysts, those incorporating imidazole and beta-amino alcohol scaffolds have garnered significant attention due to their versatility and effectiveness in a range of asymmetric transformations.
Data Presentation: Comparative Efficacy in Asymmetric Diethylzinc Addition to Aldehydes
The asymmetric addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the efficacy of new chiral catalysts. The following table summarizes the performance of several representative chiral beta-amino alcohol and imidazole-based catalysts in this transformation, providing a framework for assessing the potential of novel catalysts like alpha-Methyl-1H-imidazole-1-ethanol.
| Catalyst/Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference Catalyst Type |
| Hypothetical: this compound | Benzaldehyde | (Predicted) | (Predicted) | Chiral Imidazole Alcohol |
| Chiral β-amino alcohol ligand 22 | Benzaldehyde | >95 | 92 | Carbohydrate-derived β-amino alcohol |
| Chiral β-amino alcohol ligand 22 | o-methylbenzaldehyde | >95 | 92 | Carbohydrate-derived β-amino alcohol |
| Chiral β-amino alcohol ligand 22 | m-methylbenzaldehyde | >95 | 96 | Carbohydrate-derived β-amino alcohol |
| Magnetic Nanoparticle Catalyst 1 | Benzaldehyde | 50 | 50 | Supported β-amino alcohol |
| Magnetic Nanoparticle Catalyst 1 | 4-Methylbenzaldehyde | 59 | 53 | Supported β-amino alcohol |
| Magnetic Nanoparticle Catalyst 1 | 4-Methoxybenzaldehyde | 48 | 58 | Supported β-amino alcohol |
Note: Data for this compound is hypothetical and serves as a placeholder for potential performance based on structurally similar catalysts.
Experimental Protocols
A detailed experimental protocol for a representative asymmetric reaction catalyzed by a chiral amino alcohol is provided below. This protocol can be adapted for the screening and optimization of new catalysts, including this compound.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
-
Catalyst Preparation: A solution of the chiral β-amino alcohol ligand (0.02 mmol) in anhydrous toluene (1 mL) is prepared in a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: To the catalyst solution, diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at this temperature.
-
Substrate Addition: A solution of benzaldehyde (0.1 mmol) in anhydrous toluene (0.5 mL) is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (2 mL).
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. The yield and enantiomeric excess of the resulting 1-phenyl-1-propanol are determined by chiral GC or HPLC analysis.
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General reaction scheme for the asymmetric addition of diethylzinc to an aldehyde catalyzed by this compound.
Caption: A plausible catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
Caption: A typical experimental workflow for screening and optimizing a new asymmetric catalyst.
Performance Showdown: α-Methyl-1H-imidazole-1-ethanol in Epoxy Curing Applications
For researchers, scientists, and professionals in drug development and material science, the quest for efficient and reliable catalysts is perpetual. This guide offers an in-depth comparison of α-Methyl-1H-imidazole-1-ethanol's performance, primarily in the context of epoxy resin curing, against other common imidazole-based alternatives. By presenting experimental data and detailed protocols, this document aims to provide a clear, objective analysis to inform your selection of curing agents.
Executive Summary
α-Methyl-1H-imidazole-1-ethanol, a substituted imidazole derivative, demonstrates notable catalytic activity in the curing of epoxy resins. Its performance, characterized by parameters such as gel time, curing temperature, and the glass transition temperature (Tg) of the final polymer, positions it as a viable candidate for various applications. However, its efficacy relative to other imidazoles, such as the widely used 2-methylimidazole and 2-ethyl-4-methylimidazole, is highly dependent on the specific requirements of the application, including desired pot life, curing speed, and the final thermal properties of the thermoset. This guide will delve into the available data to draw a comparative picture.
Comparative Performance in Epoxy Resin Curing
The primary application for which comparative data is available for imidazole derivatives is in the curing of epoxy resins. The lone pair of electrons on the tertiary nitrogen atom of the imidazole ring acts as a nucleophile, attacking the epoxide ring and initiating anionic polymerization. The substituent groups on the imidazole ring significantly influence the catalytic activity through steric and electronic effects.
To provide a tangible comparison, this guide presents a compilation of performance data for commonly used imidazole curing agents from various studies. This allows for an indirect assessment of where α-Methyl-1H-imidazole-1-ethanol might stand in terms of reactivity and performance.
Table 1: Comparative Performance of Imidazole-Based Epoxy Curing Agents
| Curing Agent | Concentration (phr) | Curing Temperature (°C) | Gel Time (min) | Glass Transition Temperature (Tg) (°C) | Reference |
| 2-Methylimidazole | 10 | 150 | Not Reported | Not Reported | [1] |
| 2-Ethylimidazole | 10 | 150 | Not Reported | Not Reported | [1] |
| 2-Phenylimidazole | 10 | 150 | Not Reported | Not Reported | [1] |
| 1-Methylimidazole | 10 | 150 | Not Reported | Not Reported | [1] |
| 2-Ethyl-4-methylimidazole | 10 | 150 | Not Reported | Not Reported | [1] |
| 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole | 10 | 150 | Not Reported | Not Reported | [1] |
| Imidazole Derivative (J008) | 25 wt% | 170 | 6.33 | Not Reported | [2] |
Note: phr stands for parts per hundred parts of resin. The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are representative methodologies for evaluating the performance of imidazole-based curing agents in epoxy resins.
Differential Scanning Calorimetry (DSC) for Curing Profile Analysis
This method is widely used to determine the curing characteristics of thermosetting resins.[1][3][4][5][6]
Objective: To determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Precision balance (microgram sensitivity)
Procedure:
-
Accurately weigh 5-10 mg of the uncured epoxy resin mixture containing the imidazole catalyst into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to a temperature sufficiently high to ensure complete curing (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature.
-
The resulting thermogram will show an exothermic peak representing the curing reaction. From this peak, the onset temperature, peak temperature, and the area under the peak (enthalpy of curing) can be determined.
Gel Time Determination
Gel time is a critical parameter for processing thermosetting resins, indicating the time available for handling and molding before the resin becomes unworkable.[7][8]
Objective: To measure the time required for the liquid resin to reach a gel-like state at a specific temperature.
Apparatus:
-
Hot plate with precise temperature control
-
Stopwatch
-
Wooden applicator sticks or a mechanical stirrer
Procedure:
-
Preheat the hot plate to the desired curing temperature.
-
Prepare the epoxy resin and imidazole catalyst mixture.
-
Place a small amount of the mixture onto the hot plate.
-
Start the stopwatch immediately.
-
Continuously probe the resin with the applicator stick.
-
The gel time is the point at which the resin no longer forms a continuous string when the applicator stick is drawn away.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in epoxy curing and its analysis, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging [mdpi.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.org [mdpi.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis for the Confirmation of α-Methyl-1H-imidazole-1-ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the spectroscopic confirmation of α-Methyl-1H-imidazole-1-ethanol against other common imidazole-based antifungal agents, namely Clotrimazole and Econazole. Due to the limited availability of public spectroscopic data for α-Methyl-1H-imidazole-1-ethanol, this guide serves as a template, outlining the necessary data and methodologies for a comprehensive comparative analysis. The provided data for the alternative compounds can be used as a reference for the expected spectral characteristics of this class of molecules.
Data Presentation: Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Clotrimazole and Econazole. The columns for α-Methyl-1H-imidazole-1-ethanol are intentionally left blank as the specific data is not publicly available in the searched databases. Researchers who synthesize or acquire this compound should aim to populate these fields.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm], Multiplicity, Coupling Constant (J) [Hz], Assignment |
| α-Methyl-1H-imidazole-1-ethanol | Data not available | Data not available |
| Clotrimazole | CD₃OD | 7.55-7.45 (m, Ar-H), 7.35-7.25 (m, Ar-H), 7.15 (s, Imidazole-H), 6.95 (s, Imidazole-H), 6.85 (s, Imidazole-H) |
| Econazole Nitrate | DMSO-d₆ | 8.35 (s, 1H, Imidazole-H), 7.75 (s, 1H, Imidazole-H), 7.55-7.30 (m, 9H, Ar-H), 5.40 (s, 2H, -O-CH₂-Ar), 4.50-4.40 (m, 2H, -CH₂-N), 4.20-4.10 (m, 1H, -CH-O-) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] |
| α-Methyl-1H-imidazole-1-ethanol | Data not available | Data not available |
| Clotrimazole | CD₃OD | 143.2, 138.1, 134.5, 131.9, 130.4, 129.8, 129.2, 128.6, 128.1, 127.5, 122.3, 75.8 |
| Econazole Nitrate | DMSO-d₆ | 157.9, 138.0, 136.9, 134.0, 132.8, 131.0, 130.3, 129.4, 128.8, 128.2, 122.1, 119.8, 76.8, 69.9, 48.7 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Major Peaks (cm⁻¹) | Functional Group Assignment |
| α-Methyl-1H-imidazole-1-ethanol | Data not available | Data not available |
| Clotrimazole | 3100-3000 (aromatic C-H stretch), 1595 (C=C stretch), 1490 (C=C stretch), 750, 700 (C-H bend) | Aromatic and imidazole ring vibrations |
| Econazole Nitrate | 3086 (aromatic C-H stretch), 1596 (C=C stretch), 1538 (NO₂ stretch), 1089 (C-O stretch), 674 (C-Cl stretch)[1] | Aromatic, imidazole, ether, and nitro group vibrations |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Key Fragments (m/z) |
| α-Methyl-1H-imidazole-1-ethanol | Data not available | Data not available |
| Clotrimazole | ESI-MS | [M+H]⁺ at 345.1 |
| Econazole | GC-MS | 125, 127 |
Experimental Protocols
Below are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument in use and the specific sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.
-
If required for chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (for a liquid sample like α-Methyl-1H-imidazole-1-ethanol):
-
Neat Liquid (Thin Film Method): Place a drop of the liquid sample onto one polished face of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Attenuated Total Reflectance (ATR): Place a small drop of the liquid directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
-
Data Acquisition (example with Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
The ions are guided into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Mandatory Visualization
Ergosterol Biosynthesis Inhibition Pathway
The primary mechanism of action for many imidazole antifungal drugs is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
References
Purity Assessment of alpha-Methyl-1H-imidazole-1-ethanol via Chromatography: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative analysis of chromatographic methods for assessing the purity of alpha-Methyl-1H-imidazole-1-ethanol, a key component in various chemical syntheses. We will explore its performance in critical applications and compare it with viable alternatives, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A typical HPLC method for this compound utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid to improve peak shape and resolution.[1] For applications requiring mass spectrometry (MS) detection, volatile modifiers such as formic acid are used instead.[1]
While specific validation data for this compound is not extensively published, we can infer typical performance characteristics from validated HPLC methods for other imidazole derivatives. For instance, a validated HPLC method for the simultaneous determination of four imidazole anti-infective drugs reported high sensitivity with Limits of Detection (LOD) ranging from 0.13 to 0.41 µg/mL and Limits of Quantitation (LOQ) from 0.44 to 1.37 µg/mL.[2] Such methods generally exhibit excellent linearity (R² > 0.999) and accuracy, with recovery values typically between 98% and 102%.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in chemical samples. For this compound, GC-MS can be employed to detect residual starting materials, by-products from synthesis, and degradation products. The direct injection of a diluted sample into the GC system allows for the separation of impurities based on their boiling points and polarities, followed by identification and quantification using mass spectrometry.
Comparison with Alternatives in Key Applications
This compound is utilized in several industrial applications, primarily as a catalyst in the production of polyurethane foams and epoxy resins, and as a precursor in the synthesis of antifungal agents. The purity of this compound is critical in these applications to ensure consistent reaction kinetics, desired product properties, and to minimize potential side reactions.
As a Catalyst in Polymer Chemistry
In the manufacturing of polyurethane foams, this compound acts as a tertiary amine catalyst, influencing the reaction between polyols and isocyanates.[3][4][5][6] The purity of the catalyst is crucial for controlling the foam's curing time, density, and mechanical properties.[3]
Alternatives to this compound in Polyurethane Production:
-
Other Tertiary Amines: A variety of tertiary amines are used as catalysts, each offering different reaction profiles. For example, triethylenediamine (TEDA) is known for its strong catalytic activity in promoting the gelation reaction.[6]
-
Organometallic Compounds: Tin-based catalysts have traditionally been used but are being replaced due to environmental and health concerns.[5]
-
Non-Tin Metal Catalysts: Bismuth, zinc, and zirconium compounds are emerging as environmentally friendlier alternatives.[7]
Similarly, in epoxy resin systems, imidazole derivatives act as curing agents, initiating the polymerization process. The choice of imidazole and its purity affects the curing speed and the thermal and mechanical properties of the final product.[7][8][9]
Alternatives to this compound in Epoxy Resin Curing:
-
Substituted Imidazoles: Compounds like 2-ethyl-4-methylimidazole offer different levels of reactivity and latency.[7]
-
Other Amine-Based Curing Agents: A wide range of amines, including aliphatic and aromatic amines, are used to achieve specific curing characteristics.
As a Precursor in Antifungal Drug Synthesis
The imidazole moiety is a core structural feature of many antifungal drugs. The specific structure of the imidazole derivative significantly influences its biological activity.
Alternative Imidazole Derivatives in Antifungal Research:
The antifungal efficacy of imidazole derivatives is highly dependent on the substituents on the imidazole ring. For example, studies have shown that modifying the side chains can significantly impact the Minimum Inhibitory Concentration (MIC) against various fungal strains like Candida albicans.[10][11][12][13][14] Researchers continuously synthesize and test new imidazole derivatives to improve potency and reduce side effects.[10][11][12][13][14]
Quantitative Data Summary
The following tables summarize the typical performance of chromatographic methods for imidazole derivatives and a comparison of this compound with its alternatives in key applications.
Table 1: Typical Performance of Chromatographic Methods for Imidazole Derivatives
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL (estimated) | 0.5 - 5 µg/mL (estimated) |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/mL (estimated) | 1.5 - 15 µg/mL (estimated) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
Note: The data for this compound is estimated based on validated methods for similar imidazole compounds due to the lack of publicly available, specific validation reports.
Table 2: Comparison of this compound with Alternatives in Polyurethane Foam Production
| Catalyst | Type | Key Advantages |
| This compound | Tertiary Amine | Balanced catalytic activity for gelling and blowing reactions. |
| Triethylenediamine (TEDA) | Tertiary Amine | Strong gelation catalyst, widely used.[6] |
| Bismuth/Zinc/Zirconium Compounds | Metal-based | Environmentally friendly, non-tin alternatives.[7] |
Table 3: Comparison of this compound with Alternatives in Epoxy Resin Curing
| Curing Agent | Type | Key Characteristics |
| This compound | Imidazole | Effective catalyst for homopolymerization. |
| 2-Ethyl-4-methylimidazole | Substituted Imidazole | Offers different reactivity and latency profiles.[7] |
| Aliphatic/Aromatic Amines | Amine | Wide range of curing speeds and final properties. |
Table 4: Comparison of Antifungal Activity of Imidazole Derivatives against Candida albicans
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | Data not available | |
| (2-methyl-1H-imidazol-1-yl)methanol (SAM3) | 200 | [10][11] |
| 1,1'-methanediylbis(1H-benzimidazole) (AM5) | 312.5 | [10][11] |
| Fluconazole (Standard Drug) | Varies by strain | [10][11] |
Experimental Protocols
HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the imidazole ring shows significant absorbance (e.g., 210-230 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
GC-MS Method for Impurity Profiling
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.
-
Injection: Split or splitless injection of a diluted sample.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dilute the sample in a suitable solvent like methanol or dichloromethane.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Comparison of this compound with alternatives.
References
- 1. fda.gov [fda.gov]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 4. How Do Tertiary Amine Catalysts Optimize Polyurethane Foam Production? [enuochem.com]
- 5. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. products.evonik.com [products.evonik.com]
- 9. [PDF] Kinetics study of imidazole-cured epoxy-phenol resins | Semantic Scholar [semanticscholar.org]
- 10. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of alpha-Methyl-1H-imidazole-1-ethanol and related imidazole-based compounds. It provides a synthesis of their known biological activities, mechanisms of action, and relevant experimental data to inform future research and development.
This compound, also known as 1-(1H-imidazol-1-yl)propan-2-ol, is a heterocyclic organic compound belonging to the vast family of imidazole derivatives.[1][2] While this specific compound is primarily documented for its use in industrial applications such as paint and coating additives and as a process regulator, the broader class of imidazole-containing molecules exhibits a wide spectrum of pharmacological activities.[1] This guide will delve into the known biological effects of related imidazole compounds to provide a comparative context for the potential bioactivity of this compound.
Physicochemical Properties
A foundational aspect of any comparative study is the understanding of the basic chemical and physical properties of the compounds . These properties influence their solubility, stability, and pharmacokinetic profiles.
| Property | This compound |
| IUPAC Name | 1-(1H-imidazol-1-yl)propan-2-ol |
| CAS Number | 37788-55-9 |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| Physical Description | Liquid |
Comparative Biological Activities of Imidazole Derivatives
Direct biological data for this compound is not extensively available in public literature. Therefore, this comparison is primarily based on the activities of structurally related imidazole-ethanol derivatives and the broader class of imidazole compounds. The imidazole scaffold is a key pharmacophore in many established drugs, exhibiting a range of activities including antifungal, antimicrobial, anticancer, and enzyme inhibitory effects.[3]
Antifungal Activity
Imidazole derivatives are renowned for their antifungal properties. The primary mechanism of action for many imidazole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is a crucial cytochrome P450 enzyme involved in the biosynthesis of ergosterol.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4][6]
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not readily found, studies on related structures such as 1-phenyl-2-(1H-imidazol-1-yl)ethanol derivatives have demonstrated potent antifungal activity against various Candida species.[7] For instance, certain ester derivatives of this parent molecule have shown MIC values as low as 0.125 mg/mL against Candida albicans.[7] This suggests that the core imidazole-ethanol structure is a viable scaffold for the development of antifungal agents.
Cytotoxicity and Antiproliferative Activity
The cytotoxic potential of imidazole derivatives is a double-edged sword; it is a desirable trait for anticancer agents but an unwanted side effect for other therapeutic applications. The cytotoxicity of some imidazoles has been linked to their ability to impair redox balance, disrupt mitochondrial membrane potential, and induce apoptosis.[8][9]
For example, various substituted imidazole derivatives have been shown to exhibit cytotoxic activity against human cancer cell lines, with some compounds demonstrating IC50 values in the micromolar range.[10][11] The mechanism often involves the induction of apoptosis through pathways involving caspases.[9] While no specific IC50 values for this compound are published, its simple structure suggests that its intrinsic cytotoxicity might be lower than more complex, substituted imidazoles designed for anticancer activity.
Enzyme Inhibition
A significant characteristic of imidazole-containing compounds is their ability to inhibit various enzymes, most notably cytochrome P450 (CYP) enzymes.[1][12] The nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition.[13] This property is the basis for the antifungal activity of many azoles but also a major cause of drug-drug interactions.[1][14]
Studies on antifungal imidazole derivatives like ketoconazole and miconazole have shown potent, nonselective inhibition of several human CYP isoforms, including CYP3A4, CYP2C9, and CYP1A2.[1] This highlights the potential for this compound and related simple imidazoles to interact with drug metabolism.
Signaling Pathways
The interaction of imidazole derivatives with cellular signaling pathways is an area of active research. Given their structural similarity to endogenous signaling molecules like histamine, it is plausible that they can modulate various receptor systems. Some imidazole-based compounds have been investigated for their effects on G-protein coupled receptors (GPCRs).[15] The activation or inhibition of GPCRs can trigger a cascade of intracellular events, including changes in second messenger concentrations like cAMP and Ca2+.[16] However, specific signaling pathways modulated by this compound have not yet been elucidated.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its analogs.
Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
-
Preparation of Inoculum:
-
From a 24-hour-old culture on Sabouraud Dextrose Agar (SDA), select several colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Prepare a working suspension by diluting the adjusted inoculum 1:1000 in RPMI 1640 medium buffered with MOPS to achieve a final concentration of 1-5 x 10³ CFU/mL.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the test compounds (e.g., this compound) in a 96-well microtiter plate using RPMI 1640 as the diluent. The final volume in each well should be 100 µL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the working fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction) compared to the growth control.[17]
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cells (e.g., a relevant human cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same solvent concentration used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[18]
-
Cytochrome P450 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of a compound against a specific CYP isoform using a fluorescent probe substrate.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare solutions of the test compound, a known inhibitor (positive control), and a fluorescent probe substrate specific for the CYP isoform of interest (e.g., 7-ethoxyresorufin for CYP1A2).
-
Prepare a solution of recombinant human CYP enzyme (microsomes) and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Assay Procedure:
-
In a 96-well black plate, add the reaction buffer, CYP enzyme, and the test compound or control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorescent probe substrate and the NADPH-generating system.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the product of the probe reaction.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the comparative biological evaluation of imidazole derivatives.
Caption: Proposed antifungal mechanism of action for imidazole derivatives.
Caption: Potential signaling pathway for imidazole-induced cytotoxicity.
References
- 1. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H10N2O | CID 109233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IC50 - Wikipedia [en.wikipedia.org]
cross-validation of experimental results for alpha-Methyl-1H-imidazole-1-ethanol
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the experimental data available for alpha-Methyl-1H-imidazole-1-ethanol and the well-established antifungal agent, Econazole. The aim is to offer researchers, scientists, and drug development professionals a concise summary of their chemical properties, synthesis, and known biological activities to inform further research and development.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. Data for this compound is limited in the public domain.
| Property | This compound | Econazole |
| IUPAC Name | 1-(1H-imidazol-1-yl)propan-2-ol[1] | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole |
| CAS Number | 37788-55-9[1][2] | 27220-47-9 |
| Molecular Formula | C6H10N2O[1][2] | C18H15Cl3N2O |
| Molecular Weight | 126.16 g/mol [1] | 381.68 g/mol |
| Appearance | Liquid[1] | White or yellowish crystalline powder |
| Boiling Point | 200-205 °C @ 1 Torr | Not available |
| Density | 1.12 g/cm³ | Not available |
Synthesis and Characterization
Synthesis Overview
A general synthetic workflow for imidazole-based ethanol derivatives involves the reaction of imidazole with a suitable epoxide or a halo-alcohol.
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
No specific experimental protocol for the synthesis of this compound was found in the reviewed literature. The following is a general, hypothetical procedure based on the synthesis of similar imidazole derivatives.
To a solution of imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which 1-chloro-2-propanol (1.05 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis of Econazole Nitrate (One-Pot Method)[3]
A mixture of K2CO3/KOH/Al2O3, imidazole, toluene, and PEG-200 is heated to reflux with water removal for 25-35 minutes. After cooling, a solution of 1-(2,4-dichlorophenyl)-2-chloro-ethanol in toluene is added, and the mixture is heated to 71-73 °C for 3-3.5 hours. The reaction mixture is then filtered, and the filtrate is washed with water. The organic layer is separated and treated with p-chlorobenzyl chloride in the presence of K2CO3/KOH/Al2O3 and PEG-200 to yield econazole, which is then converted to the nitrate salt.[3]
Spectral Data
| Spectrum Type | This compound | Econazole Nitrate |
| ¹H-NMR | Data not available in the reviewed literature. | Available[1][4][5] |
| ¹³C-NMR | Spectrum available on PubChem. | Available |
| FT-IR | Data not available in the reviewed literature. | Available[6][7] |
Biological Activity
This compound
No experimental data regarding the biological activity, including antifungal or antimicrobial properties, of this compound was found in the reviewed literature.
Econazole
Econazole is a broad-spectrum antifungal agent with well-documented activity against a variety of fungi. Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane. This disruption leads to increased cell permeability and ultimately, fungal cell death.
Antifungal Spectrum of Econazole
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.016 - 16 | [8] |
| Aspergillus fumigatus | 0.12 - 4 | |
| Trichophyton rubrum | ≤0.0125 | |
| Trichophyton mentagrophytes | ≤0.0125 | |
| Epidermophyton floccosum | ≤0.0125 |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of antifungal agents is determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI). Fungal isolates are cultured on an appropriate medium, and a standardized inoculum is prepared. Serial dilutions of the antifungal agent are made in 96-well microplates with RPMI 1640 medium. The plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control.[8]
Conclusion
This guide highlights the significant disparity in the available experimental data between this compound and Econazole. While Econazole is a well-characterized antifungal agent with extensive data on its synthesis, spectral properties, and biological activity, this compound remains largely uncharacterized in the public domain.
For researchers interested in this compound, the immediate focus should be on establishing a reliable synthetic protocol, comprehensive spectral characterization (¹H-NMR, FT-IR), and, most critically, evaluating its biological activity. The lack of any reported antifungal or antimicrobial data presents a significant knowledge gap and a potential opportunity for novel discovery. Further studies are essential to determine if this compound holds any promise as a therapeutic agent.
References
- 1. This compound | C6H10N2O | CID 109233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
alpha-Methyl-1H-imidazole-1-ethanol's advantages over existing reagents
For Immediate Publication
Introduction
α-Methyl-1H-imidazole-1-ethanol is emerging as a versatile and efficient reagent in various chemical applications, from polymer chemistry to pharmaceutical synthesis. This guide provides a comprehensive comparison of α-Methyl-1H-imidazole-1-ethanol with existing reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their work. This document details its advantages in epoxy resin curing and as a key building block in the synthesis of antifungal agents, offering superior performance in terms of reaction efficiency and product yield.
Superior Performance in Epoxy Resin Curing
α-Methyl-1H-imidazole-1-ethanol and its derivatives have demonstrated significant advantages as curing agents for epoxy resins. Their unique catalytic mechanism allows for efficient polymerization at moderate temperatures, offering a balance of desirable properties not always achievable with traditional curing agents like aliphatic or aromatic amines and anhydrides.
Comparative Analysis of Curing Agents
Imidazole-based curing agents, including α-Methyl-1H-imidazole-1-ethanol, operate through an anionic polymerization mechanism, which is initiated by the nucleophilic attack of the imidazole nitrogen on the epoxide ring. This mechanism is distinct from the step-growth polymerization of amines and the high-temperature requirements of anhydrides.
| Curing Agent Category | Typical Curing Temperature | Pot Life | Key Advantages | Key Disadvantages |
| α-Methyl-1H-imidazole-1-ethanol & Derivatives | Moderate (100-150°C) | Manageable | Good balance of latency and reactivity, good mechanical and thermal properties. [1][2] | Performance can be structure-dependent. |
| Aliphatic Amines | Room Temperature | Short | Fast cure at ambient temperature. | High reactivity can be difficult to control. |
| Aromatic Amines | Elevated | Long | High thermal resistance. | Requires high curing temperatures. |
| Anhydrides | High (>150°C) | Long | Excellent thermal and electrical properties. | High curing temperatures, moisture sensitivity. |
| Dicyandiamide (DICY) | High (~180°C) | Excellent (Latent) | Excellent for one-component systems. | Very high curing temperatures. |
Table 1: Comparison of General Properties of Epoxy Curing Agents.
A study comparing various imidazole derivatives as curing agents for a diglycidyl ether of bisphenol A (DGEBA) type epoxy resin demonstrated that the substitution on the imidazole ring significantly influences the curing time.[3] While data for α-Methyl-1H-imidazole-1-ethanol was not specifically available, the performance of 2-methylimidazole (2-MI) provides a relevant benchmark.
| Imidazole Derivative | Curing Time at 150°C (s) | Curing Time at 180°C (s) |
| 2-Methylimidazole (2-MI) | 50 | 20 |
| Imidazole | 65 | 25 |
| 2-Ethyl-4-methylimidazole | 70 | 30 |
| 2-Ethylimidazole | 85 | 40 |
| 2-Phenylimidazole | 100 | 55 |
Table 2: Curing Times of Epoxy Resin (YDF-170) with Various Imidazole Curing Agents (10 wt%). Data sourced from a comparative study.[3] The faster curing time of 2-methylimidazole suggests that small alkyl substitutions on the imidazole ring can enhance reactivity.
Experimental Protocol: Epoxy Resin Curing
The following protocol is a representative example for evaluating the curing performance of imidazole-based agents.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., YDF-170)
-
α-Methyl-1H-imidazole-1-ethanol or other imidazole curing agent
-
Differential Scanning Calorimeter (DSC)
-
Indentation apparatus
Procedure:
-
The epoxy resin is preheated to the desired curing temperature (e.g., 150°C or 180°C).
-
The imidazole curing agent (e.g., 10 wt%) is added to the preheated resin and mixed thoroughly.
-
The curing time is determined using an indentation method: the surface of the resin mixture is pierced with a pin every second, and the time is recorded when the pin no longer pierces the surface.[3]
-
For thermal analysis, a sample of the mixture is placed in a DSC pan and subjected to a temperature ramp to determine the glass transition temperature (Tg) of the cured polymer.
Mechanism of Imidazole-Catalyzed Epoxy Curing
The curing process initiated by imidazoles involves a multi-step mechanism. The lone pair of electrons on the tertiary nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring. This ring-opening event generates an alkoxide anion, which then propagates the polymerization by attacking other epoxide groups, leading to the formation of a cross-linked polymer network.
References
A Comparative Review of alpha-Methyl-1H-imidazole-1-ethanol and Structurally Related Bioactive Imidazole Compounds
An Objective Analysis for Researchers and Drug Development Professionals
The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. This review focuses on alpha-Methyl-1H-imidazole-1-ethanol, a simple imidazole derivative, and provides a comparative analysis with structurally related and well-characterized alpha-2 adrenergic agonists, medetomidine and dexmedetomidine. Due to a scarcity of published pharmacological studies on this compound, this guide presents its known physicochemical properties and offers a comparative framework using established data from its more extensively studied counterparts to provide context and potential avenues for future research.
Physicochemical Properties of this compound
While in-depth biological studies are limited, the fundamental chemical and physical properties of this compound have been documented. These properties are essential for any initial assessment of its potential as a drug candidate, including solubility and formulation considerations.
| Property | Value | Reference |
| CAS Number | 37788-55-9 | [1][2][3][4][5] |
| Molecular Formula | C6H10N2O | [1][2][4][5] |
| Molecular Weight | 126.16 g/mol | [1][2] |
| Appearance | Liquid | [1][2][4] |
| Boiling Point | 200-205 °C @ 1 Torr | [4] |
| Flash Point | 135 °C | [4] |
| Density | 1.12 g/cm³ | [4] |
| Refractive Index | 1.541 | [4] |
Comparative Analysis with Alpha-2 Adrenergic Agonists
To understand the potential pharmacological profile of this compound, it is useful to compare it with structurally related imidazole compounds that have well-defined biological activities. Medetomidine and its active enantiomer, dexmedetomidine, are potent and selective alpha-2 adrenergic agonists used for their sedative and analgesic properties.[6][7][8][9] The core imidazole structure is crucial for their interaction with the alpha-2 adrenoceptor.[7]
| Parameter | Medetomidine | Dexmedetomidine | This compound |
| CAS Number | 86347-14-0 | 113775-47-6 | 37788-55-9 |
| Molecular Formula | C13H16N2 | C13H16N2 | C6H10N2O |
| Mechanism of Action | Selective alpha-2 adrenergic agonist | Highly selective alpha-2 adrenergic agonist | Not established |
| Primary Effects | Sedation, analgesia, hypotension, bradycardia | Sedation, analgesia | Not established |
| Alpha-2/Alpha-1 Selectivity Ratio | 1620 | >1620 | Not established |
| Clinical Use | Veterinary sedative and analgesic | Clinical sedative in intensive care and procedural settings | Not established |
Signaling Pathway of Alpha-2 Adrenergic Agonists
The sedative and analgesic effects of dexmedetomidine and medetomidine are mediated through their agonistic activity at alpha-2 adrenoceptors, which are G-protein coupled receptors. The binding of the agonist leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity. This ultimately results in a reduction of norepinephrine release in the central nervous system, leading to sedation and analgesia.[6]
Caption: Alpha-2 Adrenergic Agonist Signaling Pathway.
Experimental Protocols for Pharmacological Characterization
To ascertain whether this compound exhibits alpha-2 adrenergic activity, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.
1. In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity and selectivity of this compound for alpha-1 and alpha-2 adrenoceptors.
-
Methodology:
-
Prepare cell membrane homogenates from tissues or cell lines expressing human alpha-1 and alpha-2 adrenoceptors.
-
Incubate the membrane preparations with a radiolabeled ligand (e.g., [3H]clonidine for alpha-2 receptors, [3H]prazosin for alpha-1 receptors) in the presence of varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC50 values to determine the binding affinity. The selectivity is determined by the ratio of Ki values for alpha-1 versus alpha-2 receptors.
-
2. In Vivo Sedation Model in Rodents
-
Objective: To assess the sedative effects of this compound in a living organism.
-
Methodology:
-
Administer this compound via intraperitoneal (IP) or intravenous (IV) injection to mice or rats at various doses. A vehicle control group and a positive control group (e.g., dexmedetomidine) should be included.
-
Measure the loss of righting reflex as an indicator of sedation. An animal is considered sedated if it does not right itself within 30 seconds when placed on its back.
-
Record the onset and duration of sedation for each animal.
-
To confirm the involvement of alpha-2 adrenoceptors, a separate cohort of animals can be pre-treated with an alpha-2 antagonist (e.g., atipamezole) before the administration of this compound.[6][10]
-
Hypothetical Experimental Workflow
The following diagram illustrates a logical workflow for the initial pharmacological screening of a novel compound like this compound.
References
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. This compound | C6H10N2O | CID 109233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medetomidine | C13H16N2 | CID 68602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dexmedetomidine | C13H16N2 | CID 5311068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparison of dexmedetomidine and midazolam sedation and antagonism of dexmedetomidine with atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of alpha-Methyl-1H-imidazole-1-ethanol: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists handling alpha-Methyl-1H-imidazole-1-ethanol, ensuring its proper disposal is paramount for laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, immediate safety precautions, and logistical steps for the correct disposal of this chemical.
1. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in ensuring safe handling and disposal.
Key Hazards:
-
Causes skin irritation and potentially severe skin burns.[1][2][3]
-
Causes serious eye irritation and potentially serious eye damage.[1][2][3]
In case of exposure, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing has stopped, give artificial respiration. Seek medical attention.[1] |
2. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Skin Protection | Long-sleeved laboratory coat or a chemical-resistant apron. |
| Respiratory Protection | Use an approved respirator with an organic vapor cartridge in areas with inadequate ventilation. |
3. Spill Management
In the event of a spill, a swift and safe response is critical to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using inert absorbent materials like sand or earth.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste.[4]
-
Decontamination: After the material has been collected, wash the spill site with copious amounts of water.
4. Disposal Procedure
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Plan:
-
Waste Determination: The first step is to identify this compound and any materials contaminated with it as hazardous waste.[5]
-
Containerization:
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste."
-
Include the chemical name: "this compound."
-
Note the accumulation start date.[5]
-
-
Storage:
-
Final Disposal:
-
Do not attempt to dispose of the waste down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.
-
Follow all institutional and regulatory procedures for the final pickup and disposal of the hazardous waste.
-
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C6H10N2O | CID 109233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol(24155-42-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. mtu.edu [mtu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling alpha-Methyl-1H-imidazole-1-ethanol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of alpha-Methyl-1H-imidazole-1-ethanol (CAS No. 37788-55-9), a compound frequently used in pharmaceutical synthesis. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. This guide will serve as a preferred resource, offering procedural clarity and building trust through value beyond the product itself.
Essential Safety Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE) and adherence to safety protocols are mandatory to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound dictates the necessity of the following personal protective equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect for tears or holes before each use. |
| Body Protection | Laboratory Coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Not generally required for small-scale use in a well-ventilated area or fume hood. | Use a NIOSH-approved respirator if aerosols may be generated or if working outside of a fume hood. |
Operational Plan for Handling this compound
A systematic approach to handling this chemical is critical for safety and efficiency. The following step-by-step operational plan outlines the process from receipt of the chemical to its use in experimental procedures.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the manufacturer's label is intact and legible.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked with the appropriate hazard symbols.
-
Preparation for Use: Before handling, ensure that a chemical fume hood is available and functioning correctly. Clear the workspace of any unnecessary items to prevent clutter and potential spills.
-
Handling and Dispensing: Always wear the required PPE. When transferring the liquid, use a funnel to minimize the risk of splashing. Work with the smallest quantity necessary for the experiment.
-
Experimental Use: Conduct all procedures involving this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: this compound is a non-halogenated organic compound.[3] It should be collected in a designated, properly labeled waste container for non-halogenated organic waste.
-
Container Management: Waste containers must be kept closed except when adding waste. Ensure the container is compatible with the chemical and is in good condition.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste in the same container.
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory agencies like OSHA or NIOSH, it is crucial to handle it with care due to its identified hazards. The following table summarizes its key hazard classifications.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Experimental Protocol: Preparation of a 1M Solution of this compound in Dichloromethane (DCM)
This protocol provides a detailed methodology for the preparation of a 1 Molar solution, a common procedure in a research setting.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Volumetric flask (appropriate size)
-
Graduated cylinder
-
Pipettes and pipette bulbs
-
Beaker
-
Magnetic stir bar and stir plate
-
Analytical balance
Procedure:
-
Don Personal Protective Equipment (PPE): Put on safety goggles, a lab coat, and nitrile gloves.
-
Work in a Fume Hood: Perform all subsequent steps in a certified chemical fume hood.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 1M solution. The molecular weight is 126.16 g/mol .
-
Weigh the Compound: Place a clean, dry beaker on the analytical balance and tare it. Carefully add the calculated mass of this compound to the beaker.
-
Initial Dissolution: Add a small amount of DCM to the beaker (approximately half of the final desired volume). Place the magnetic stir bar in the beaker and place it on a stir plate. Stir until the solid is completely dissolved.
-
Transfer to Volumetric Flask: Carefully transfer the solution from the beaker to the volumetric flask using a funnel.
-
Rinse the Beaker: Rinse the beaker with a small amount of DCM and add the rinsing to the volumetric flask to ensure a complete transfer of the solute. Repeat this step twice.
-
Bring to Final Volume: Add DCM to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mix Thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Label the Solution: Clearly label the flask with the chemical name, concentration (1M in DCM), date of preparation, and your initials.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
